5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Description
Properties
IUPAC Name |
5-acetyl-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)6-4-9(2)8(13)10(3)7(6)12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNGDTRJOOFYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Targeting the Pyrimidine Scaffold: A Technical Guide to the Biological Activity of Pyrimidinedione Derivatives
Executive Summary
The pyrimidine-2,4-dione (uracil) scaffold represents a privileged structure in medicinal chemistry due to its intrinsic ability to mimic nucleic acid bases. While historically anchored by fluorouracil (5-FU) in oncology and zidovudine (AZT) in virology, contemporary research has pivoted toward non-nucleoside mechanisms. This guide dissects the biological activity of novel pyrimidinedione derivatives, focusing on their roles as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), dual-action kinase inhibitors in oncology, and FtsZ-targeting antimicrobials.
Structural Pharmacology & SAR Analysis[1]
The biological versatility of pyrimidinedione stems from its ability to engage in hydrogen bonding (donors at N1/N3, acceptors at C2/C4 carbonyls) and π-stacking interactions.
The Pyrimidinedione Pharmacophore
The Structure-Activity Relationship (SAR) of this scaffold is highly position-dependent. Modifications at N-1 and C-6 are critical for lipophilic interactions in enzyme binding pockets, particularly for viral targets.
Figure 1: SAR map illustrating critical substitution points on the pyrimidinedione core and their impact on biological targets.
Antiviral Activity: HIV-1 Inhibition[2][3][4][5][6]
Pyrimidinedione derivatives have emerged as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1][2] Unlike NRTIs (which require phosphorylation and act as chain terminators), these derivatives bind allosterically.
Mechanism of Action: Allosteric Inhibition
These compounds bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP), a hydrophobic cleft adjacent to the active site of HIV-1 Reverse Transcriptase (RT).
-
Binding Dynamics: The N-1 substituent (often a benzyl or ethoxy-methyl group) penetrates the hydrophobic core (Val179, Leu100).
-
Conformational Lock: Binding forces the p66 subunit thumb into a hyperextended position, locking the enzyme in an inactive conformation and preventing DNA polymerization.
-
Dual-Action Potential: Certain derivatives, such as IQP-0410 , exhibit a dual mechanism: inhibiting RT while also blocking viral entry by targeting the gp120-CD4 interaction [1].
Key Data: NNRTI Potency
Table 1: Comparative potency of Pyrimidinedione Derivatives against HIV-1 strains.
| Compound Class | Target Mutation | EC50 (nM) | Mechanism Note |
| HEPT Analogues | Wild Type (WT) | 4 - 15 | Binds via "Butterfly" mode in NNIBP |
| DABO Derivatives | K103N (Resistant) | 20 - 50 | Flexible "wiggling" allows fit in mutated pocket |
| IQP-0410 | WT / Entry | ~1.0 | Dual inhibitor (Entry + RT) [1] |
| BmPCP | WT | < 10 | Cycloheptyl group optimizes aromatic ring fit [2] |
Oncology: Beyond 5-FU
While 5-Fluorouracil remains a cornerstone of chemotherapy, modern pyrimidinedione research focuses on Targeted Kinase Inhibition .
CDK2 and Cell Cycle Arrest
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the G1/S phase transition. Pyrazolo[1,5-a]pyrimidine derivatives have shown high selectivity for CDK2.[3]
-
Activity: These compounds competitively bind to the ATP-binding pocket of CDK2.
-
Outcome: Inhibition leads to accumulation of cells in the G1 phase and subsequent apoptosis via Caspase-3 activation [3].
Dual PI3K/AKT Inhibition
Fused pyrimidinedione systems (e.g., furopyrimidines) have been designed to inhibit the PI3K/AKT signaling pathway, which is often hyperactivated in breast and colon cancers.
-
Efficacy: Lead compounds demonstrate IC50 values in the nanomolar range (e.g., 71 nM for PI3Kβ) against MDA-MB-231 cell lines [4].
Antimicrobial Frontiers: Targeting FtsZ
The rise of MRSA and VRE necessitates novel antibiotic targets.[4] Pyrimidinedione derivatives are now being engineered to target FtsZ , a bacterial tubulin homolog essential for cell division (Z-ring formation).
-
Mechanism: Small molecule inhibitors bind to the interdomain cleft of FtsZ, preventing GTP-dependent polymerization.
-
Result: Filament formation is blocked, leading to bacterial filamentation and cell death.
-
Selectivity: These compounds show low toxicity to mammalian tubulin, providing a high therapeutic index [5].
Experimental Workflows
Protocol: Microwave-Assisted Synthesis
Rationale: Traditional Biginelli condensations are slow. Microwave irradiation improves yield and purity.
-
Reagents: Mix 10 mmol aldehyde, 10 mmol urea/thiourea, and 10 mmol ethyl acetoacetate.
-
Catalyst: Add 10 mol%
or similar Lewis acid. -
Irradiation: Place in a microwave reactor (e.g., CEM Discover) at 120°C, 150W for 10–15 minutes.
-
Work-up: Pour reaction mixture into crushed ice. Filter the solid precipitate.
-
Purification: Recrystallize from ethanol/DMF.
Protocol: Reverse Transcriptase (RT) Inhibition Assay
Rationale: To quantify the potency of derivatives against HIV-1 RT enzyme.
-
Preparation: Use a commercially available RT assay kit (e.g., Roche Colorimetric).
-
Incubation:
-
Mix HIV-1 RT enzyme, template/primer hybrid (poly(A) · oligo(dT)15), and digoxigenin-labeled dUTP.
-
Add the test pyrimidinedione derivative (dissolved in DMSO) at varying concentrations (0.01 nM – 10 µM).
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Add anti-digoxigenin-peroxidase (POD) antibody.
-
Add ABTS substrate.
-
Measure absorbance at 405 nm (reference 490 nm).
-
-
Analysis: Calculate % Inhibition =
. Determine IC50 using non-linear regression.
Workflow Visualization
Figure 2: Integrated workflow for the synthesis and biological validation of pyrimidinedione derivatives.
References
-
Buckheit, R. W., et al. (2007).[5] Pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors. Antiviral Chemistry & Chemotherapy.[6] Link
-
Sun, X., et al. (2010). Inhibitory activity of 9-phenylcyclohepta[d]pyrimidinedione derivatives against different strains of HIV-1. Virology Journal. Link
-
Gomaa, H. A., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry.[6][7] Link
-
El-Mekabaty, A., et al. (2023).[8] Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors. RSC Advances. Link
-
Sun, N., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.[4][9] RSC Advances. Link
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- 9. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
This guide provides a comprehensive technical overview of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, properties, reactivity, and applications.
Introduction and Chemical Identity
5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, also known by its alternative name, 5-Acetyl-1,3-dimethylbarbituric Acid, is a derivative of barbituric acid.[1][2] This compound is characterized by an acetyl group at the 5-position and methyl groups at the 1 and 3 positions of the pyrimidine-2,4,6(1H,3H,5H)-trione core structure.[3] Its unique structure, featuring a reactive acetyl group and a barbiturate scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1][2]
Chemical Structure:
Figure 1: Chemical structure of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.
CAS Number: 36980-95-7
Molecular Formula: C₈H₁₀N₂O₄[4]
Molecular Weight: 198.18 g/mol [4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline powder | |
| Melting Point | 99 °C | [5] |
| Solubility | Slightly soluble in acetonitrile, chloroform, and DMSO. | [5] |
| Purity | Typically >98.0% (by GC and/or neutralization titration) |
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is the acetylation of its precursor, 1,3-dimethylbarbituric acid.[2]
Synthesis of the Precursor: 1,3-Dimethylbarbituric Acid
The synthesis of 1,3-dimethylbarbituric acid is a well-established process, typically achieved through the condensation reaction of dimethyl malonate and 1,3-dimethylurea.[6] This reaction is generally catalyzed by a base, such as sodium ethoxide, and carried out in a suitable solvent like a lower aliphatic alcohol or a mixture with an aromatic hydrocarbon.[6]
Reaction Scheme for Precursor Synthesis:
Figure 2: General synthesis route for 1,3-dimethylbarbituric acid.
A detailed protocol, as described in patent literature, involves heating the reactants in the presence of the catalyst and solvent, followed by cooling to precipitate the product. The solid is then filtered, dissolved in water, and the pH is adjusted to 1-2 with hydrochloric acid to induce crystallization of the final product.[6]
Acetylation of 1,3-Dimethylbarbituric Acid
The conversion of 1,3-dimethylbarbituric acid to its 5-acetyl derivative is a straightforward acylation reaction.
Experimental Protocol:
A common and effective method involves the use of acetic anhydride.[2][7]
-
Suspend 1,3-dimethylbarbituric acid in a minimal amount of water.
-
Add a concentrated aqueous solution of sodium bicarbonate.
-
Once the evolution of gas has ceased, add acetic anhydride to the reaction mixture.
-
The product, 5-acetyl-1,3-dimethylbarbituric acid, will precipitate and can be collected by filtration.
Reaction Scheme for Acetylation:
Figure 3: Acetylation of 1,3-dimethylbarbituric acid.
Mechanistic Considerations:
The reaction proceeds via the deprotonation of the active methylene group at the C5 position of the 1,3-dimethylbarbituric acid by the base (sodium bicarbonate). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. This is followed by the elimination of an acetate ion to yield the final product. The presence of the two carbonyl groups flanking the C5 position significantly increases the acidity of the methylene protons, facilitating the initial deprotonation step.
Reactivity and Synthetic Applications
The chemical reactivity of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is primarily centered around the acetyl group at the C5 position. This functionality allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
Condensation Reactions
The carbonyl group of the acetyl moiety is susceptible to condensation reactions with various nucleophiles.
-
Formation of Schiff Bases and Hydrazones: It readily reacts with primary amines and hydrazines to form the corresponding Schiff bases and hydrazones.[2][7] These reactions are often catalyzed by a small amount of acid.[7] These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.[7] For instance, novel hydrazone-oxime ligands synthesized from this compound have shown strong DNA-binding affinity.[7]
-
Synthesis of Thiosemicarbazones: The condensation with thiosemicarbazides yields thiosemicarbazone derivatives.[8] These compounds and their metal complexes are being explored for their potential cytotoxic activities against cancer cell lines.[8]
General Condensation Reaction Scheme:
Figure 4: General scheme for condensation reactions.
Knoevenagel Condensation
The active methylene group of the acetyl moiety can participate in Knoevenagel condensation reactions with aldehydes, although the reactivity of the C5-methylene group of the barbiturate ring itself is more commonly exploited in such reactions.[9]
Synthesis of Heterocyclic Scaffolds
5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione serves as a key starting material for the synthesis of various fused heterocyclic systems. For example, it has been used in the synthesis of pyrazolopyrimidine derivatives, which are of interest for their potential as pharmaceutical agents.[7]
Applications in Research and Drug Development
The barbiturate core and the reactive acetyl group of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione make it a valuable scaffold for the development of novel therapeutic agents.
-
Anticancer Agents: Derivatives of 1,3-dimethylbarbituric acid have been investigated as potential PARP1 inhibitors, which are a class of anticancer agents.[10] Specifically, certain derivatives have shown high potency, with IC50 values in the nanomolar range, and have demonstrated apoptotic effects in breast cancer cell lines.[10]
-
Antimicrobial Agents: Various derivatives synthesized from barbituric acid have shown a broad spectrum of antimicrobial activities.[2]
-
CNS Active Agents: The barbiturate scaffold is historically known for its sedative and hypnotic properties.[2] While this specific derivative is primarily used as a synthetic intermediate, its structural similarity to known central nervous system (CNS) active compounds suggests its potential as a starting point for the design of new CNS-targeting molecules.
-
Material Science: Barbituric acid derivatives have also found applications as dyes in the pigment industry.[2]
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show singlets for the two N-methyl groups, a singlet for the acetyl methyl group, and a signal for the C5-proton.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the pyrimidinedione ring and the acetyl group, as well as signals for the methyl carbons and the C5 carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the pyrimidinedione ring and the acetyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (198.18 g/mol ).
Safety and Handling
Hazard Identification:
-
Eye Irritation: Causes serious eye irritation (H319).[3]
-
Skin Irritation: May cause skin irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Precautionary Measures:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[11]
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[11][12] It is recommended to store at -20°C for long-term stability.[5]
Conclusion
5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a versatile and valuable chemical intermediate with a well-defined synthesis and a range of synthetic applications. Its utility in the construction of diverse, biologically active heterocyclic compounds underscores its importance in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
-
ResearchGate. Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Some 5-Acetylbarbituric Based Thiosemicarbazone Derivatives. Available from: [Link]
-
PubMed. Design and synthesis of some barbituric and 1,3-dimethylbarbituric acid derivatives: A non-classical scaffold for potential PARP1 inhibitors. Available from: [Link]
-
PubChem. 5-Acetyl-1,3-dimethylbarbituric Acid | C8H10N2O4 | CID 274616. Available from: [Link]
- Google Patents. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid.
-
PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available from: [Link]
-
Shri R.L.T. College of Science, Akola. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Available from: [Link]
-
Sciforum. Synthesis and characterization of some 5-acetylbarbituric based thiosemicarbazone derivatives.†. Available from: [Link]
-
Der Pharma Chemica. Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Available from: [Link]
-
MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: 1,3-Dimethylbarbituric acid. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1,3-Dimethylbarbituric acid. Available from: [Link]
-
PubMed. Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. Available from: [Link]
-
MDPI. 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione. Available from: [Link]
-
Progress in Chemical and Biochemical Research. Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1,3-Dimethylbarbituric acid. Available from: [Link]
-
MDPI. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Available from: [Link]
-
CrystEngComm (RSC Publishing). Distinct photomechanical responses of two new 1,3-dimethylbarbituric acid derivative crystals. Available from: [Link]
-
PubChem. Dimethylbarbituric acid | C6H8N2O3 | CID 69860. Available from: [Link]
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The Pyrimidinedione Core: A Versatile Scaffold for Modern Therapeutics
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidinedione nucleus, a fundamental heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides a comprehensive exploration of the multifaceted applications of pyrimidinedione derivatives, delving into their mechanisms of action, key therapeutic targets, and the experimental methodologies crucial for their evaluation. We will navigate the landscape of their anticancer, anti-inflammatory, antiviral, and neuroprotective properties, offering field-proven insights into the causality behind experimental choices and the design of self-validating protocols. This document is intended to serve as a vital resource for researchers and drug development professionals, empowering the rational design and advancement of novel pyrimidinedione-based therapeutics.
Introduction: The Enduring Significance of the Pyrimidinedione Scaffold
The pyrimidine ring is a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has long made pyrimidine derivatives a fertile ground for drug discovery.[2][3] Among these, the pyrimidinedione core, characterized by a pyrimidine ring with two carbonyl groups, has garnered significant attention for its ability to interact with a wide array of biological targets with high affinity and selectivity. This versatility stems from the scaffold's unique electronic properties and its capacity for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2]
This guide will provide a deep dive into the therapeutic landscape of pyrimidinediones, moving beyond a mere cataloging of activities to a critical analysis of their mechanistic underpinnings and the practicalities of their preclinical evaluation.
Synthetic Strategies: Building the Pyrimidinedione Core
The accessibility of the pyrimidinedione scaffold through robust and versatile synthetic routes is a key driver of its prevalence in drug discovery programs. One of the most fundamental and widely employed methods is the Biginelli reaction, a one-pot multicomponent reaction that efficiently constructs the dihydropyrimidinone core from an aldehyde, a β-ketoester, and urea or thiourea.
A general synthetic scheme for pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative. Modifications to this basic scheme allow for the introduction of a wide range of substituents at various positions of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).[4] For instance, a one-pot synthesis can be achieved by pairing acid chlorides and terminal alkynes under Sonogashira conditions, followed by the addition of amidinium salts to yield pyrimidines under mild conditions.[4] Another approach involves the activation of N-vinyl amides with 2-chloropyridine and trifluoromethanesulfonic anhydride, followed by the addition of a nitrile to facilitate cycloisomerization.[4]
Caption: Generalized workflow of the Biginelli reaction.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Pyrimidinedione derivatives have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[3][5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes that drive tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrimidinediones exert their anticancer effects is the inhibition of protein kinases.[7] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive therapeutic targets.
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives, for example, have been identified as potent inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K), an enzyme implicated in cancer cell survival under nutrient-deprived conditions.[8][9] Other pyrimidinedione-based compounds have shown potent inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.[10]
Caption: Mechanism of pyrimidinedione-mediated kinase inhibition.
Induction of Apoptosis
Beyond inhibiting proliferation, many pyrimidinedione derivatives can actively induce programmed cell death, or apoptosis, in cancer cells.[7][11] This is a critical attribute for an effective anticancer agent, as it leads to the elimination of malignant cells. The apoptotic cascade can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Studies have shown that certain pyrimidine-based compounds can trigger apoptosis by modulating the expression of Bcl-2 family proteins, which are key regulators of the intrinsic pathway.[1] This can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[12][13] For instance, pyrimethamine has been shown to induce both intrinsic and extrinsic apoptotic pathways in mucoepidermoid carcinoma cells, in part by reducing the levels of the anti-apoptotic protein Mcl-1 and increasing the expression of cleaved caspase 8.[1]
Caption: Pyrimidinedione-induced intrinsic apoptosis pathway.
Quantitative Assessment of Anticancer Activity
The in vitro anticancer efficacy of pyrimidinedione derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 6) | MDA-MB-231 (Breast) | 0.42 | [8][9] |
| Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 9) | MDA-MB-231 (Breast) | 0.93 | [8][9] |
| Pyrazolo[3,4-d]pyrimidine (Compound 16) | MDA-MB-468 (Breast) | 0.034 | [7] |
| Pyrazolo[3,4-d]pyrimidine (Compound 7) | A549 (Lung) | 17.50 | |
| Pyrazolo[3,4-d]pyrimidine (Compound 7) | Caco-2 (Colon) | 43.75 | |
| Pyrazolo[3,4-d]pyrimidine (Compound 7) | HeLa (Cervical) | 68.75 | |
| Pyrazolo[3,4-d]pyrimidine (Compound 7) | HT1080 (Fibrosarcoma) | 73.08 | |
| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | HepG2 (Liver) | 40-204 nM (enzyme inhibition) | [14] |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and incubation time.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidinedione compound for a specified duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15]
-
Incubation: Incubate the plate for 1.5 hours at 37°C to allow for formazan crystal formation.[15]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and then measure the absorbance at 492 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value of the compound.
Anti-inflammatory Properties: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrimidinedione derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[16][17][18]
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[18] The ideal anti-inflammatory drug selectively inhibits COX-2 to reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors.
Several pyrimidinedione derivatives have demonstrated high selectivity for COX-2 over COX-1, making them attractive candidates for the development of safer anti-inflammatory drugs.[16][17]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrimidinedione derivatives against COX-1 and COX-2 can be assessed using commercially available screening kits.
Principle: The assay is often based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.
Step-by-Step Methodology (Fluorometric Assay):
-
Inhibitor Preparation: Dissolve the test pyrimidinedione compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[19]
-
Enzyme and Inhibitor Incubation: Add the diluted test inhibitor to the wells of a microplate, followed by the addition of the COX-2 enzyme solution. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.[11][19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.[11][19]
-
Fluorescence Measurement: After a specific incubation time, measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) using a microplate reader. The fluorescence signal is proportional to the amount of prostaglandin G2 produced.[19]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Antiviral Activity: A Broad-Spectrum Defense
The pyrimidine scaffold is a well-established pharmacophore in antiviral drug discovery, with numerous approved drugs targeting a wide range of viruses.[1][2][20] Pyrimidinedione derivatives have also shown promise as broad-spectrum antiviral agents.[19]
Mechanism of Action: Targeting Viral Replication
The antiviral activity of pyrimidinediones can be attributed to several mechanisms, including the inhibition of viral enzymes essential for replication and interference with host cell pathways that are co-opted by the virus.[21] Some pyrimidine analogs act as nucleoside inhibitors, which, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination.[20] Other compounds inhibit viral polymerases or proteases directly.
Interestingly, some pyrimidinedione derivatives exert their antiviral effects by targeting host cell enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine biosynthesis.[19] By depleting the intracellular pool of pyrimidines, these compounds effectively starve the virus of the necessary building blocks for replication. This host-targeted approach has the advantage of a higher barrier to the development of viral resistance.[19]
Neuroprotective Potential: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing healthcare challenge. Emerging evidence suggests that pyrimidinedione derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.[22][23]
Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
The neuroprotective effects of pyrimidinediones are often linked to their antioxidant and anti-inflammatory activities.[12][24] Oxidative stress and chronic neuroinflammation are key pathological features of many neurodegenerative diseases. By scavenging reactive oxygen species and inhibiting pro-inflammatory pathways, these compounds can help to mitigate neuronal damage and promote neuronal survival.
For instance, the pyrimidine derivative dipyridamole has been shown to protect neurons from oxidative stress-induced cell death.[24] In vivo studies using animal models of neurodegenerative diseases are crucial to validate the therapeutic potential of these compounds.[17][25]
Conclusion and Future Directions
The pyrimidinedione scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics across a spectrum of diseases. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in modern drug discovery.
Future research in this area should focus on several key aspects:
-
Rational Design and SAR Studies: Continued exploration of the structure-activity relationships of pyrimidinedione derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Elucidation: A deeper understanding of the precise molecular mechanisms underlying the therapeutic effects of these compounds will enable more targeted drug design and development.
-
In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models is essential to translate the promising in vitro findings into tangible clinical benefits.
-
Combination Therapies: Investigating the synergistic effects of pyrimidinedione derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in complex diseases like cancer.
By leveraging the insights and methodologies outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of the pyrimidinedione core and deliver innovative medicines to patients in need.
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Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press. (URL: [Link])
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. (URL: [Link])
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Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers. (URL: [Link])
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Neuroprotective Actions of Dipyridamole on Cultured CNS Neurons. PubMed Central. (URL: [Link])
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IC 50 and K I values and inhibition types of pyrimidine derivatives on... ResearchGate. (URL: [Link])
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Pyrimethamine Triggers the Apoptotic Pathway in Mucoepidermoid Carcinoma in Cell‐Based Models. PMC. (URL: [Link])
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Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. (URL: [Link])
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. (URL: [Link])
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Pyrimidine analogues for the management of neurodegenerative diseases. ResearchGate. (URL: [Link])
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Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. PMC. (URL: [Link])
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. (URL: [Link])
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Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. (URL: [Link])
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (URL: [Link])
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. (URL: [Link])
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A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. (URL: [Link])
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])
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Unlocking the Cell: A Technical Guide to the Mechanisms of Action of Pyrimidinedione Compounds
Introduction: The Versatility of the Pyrimidinedione Scaffold
The pyrimidinedione core, a privileged structure in medicinal chemistry, is a foundational component of a vast array of biologically active molecules. As a key structural motif in natural compounds like thymine and uracil, it plays a fundamental role in the building blocks of life.[1] This inherent biological relevance has made pyrimidinedione and its parent pyrimidine scaffold a fertile ground for the development of novel therapeutics targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3] The versatility of this scaffold lies in its ability to be chemically modified at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for diverse biological targets.[4] This guide provides an in-depth exploration of the primary mechanisms through which pyrimidinedione compounds exert their pharmacological effects, offering a technical resource for researchers and drug development professionals. We will delve into the molecular intricacies of their interactions with enzymes, ion channels, and protein-protein interfaces, and detail the experimental methodologies required to elucidate these mechanisms.
I. Enzyme Inhibition: A Dominant Mechanism of Action
A primary mechanism by which pyrimidinedione compounds manifest their therapeutic effects is through the direct inhibition of key enzymes involved in critical physiological and pathological processes. The pyrimidine ring system is adept at forming various non-covalent interactions, including hydrogen bonds, and can serve as a bioisostere for other aromatic systems, enabling it to fit snugly into the active or allosteric sites of enzymes.[2]
A. Inhibition of Cyclooxygenase-2 (COX-2) in Inflammation and Cancer
Pyrimidinedione derivatives have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[5] Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated during inflammation and in various cancers, making it an attractive therapeutic target.[6]
Molecular Mechanism of COX-2 Inhibition:
The selective inhibition of COX-2 by pyrimidinedione-based compounds is achieved through specific interactions within the enzyme's active site. Molecular docking and structural studies have revealed that the pyrimidine ring can engage in π-alkyl interactions with key residues such as Val349 and Ala527.[7] Furthermore, appended moieties on the pyrimidinedione core can form crucial hydrogen bonds and van der Waals interactions. For instance, a naphthalene ring can form hydrogen bonds with Arg120 and Tyr355, while also interacting with a hydrophobic pocket created by residues including Phe518, Trp387, and Leu352.[7] These interactions effectively block the entry of the natural substrate, arachidonic acid, into the active site, thereby preventing the synthesis of prostaglandins.
Downstream Signaling Consequences:
By inhibiting COX-2, these compounds suppress the production of prostaglandins, which are key mediators of inflammation and pain.[8] In the context of cancer, COX-2 inhibition can have more complex downstream effects. For example, by reducing the levels of certain prostaglandins, COX-2 inhibitors can prevent the sequestration of the tumor suppressor protein p53 in the cytosol, allowing it to translocate to the nucleus and induce apoptosis in damaged cells.[6]
Experimental Workflow: Characterizing COX-2 Inhibition
The elucidation of COX-2 inhibition by pyrimidinedione compounds involves a multi-step process, from initial screening to detailed mechanistic studies.
Protocol: DHODH Enzymatic Assay
This protocol, based on the reduction of 2,6-dichlorophenolindophenol (DCPIP), allows for the direct measurement of DHODH activity and the determination of inhibitor potency. [8]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Prepare stock solutions of L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.
-
Purify recombinant human DHODH and dilute to the desired working concentration in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of purified DHODH to each well.
-
Add 10 µL of the test inhibitor at various concentrations (or solvent for control) to the wells.
-
Pre-incubate the plate for 30 minutes at 37°C, followed by 15 minutes at room temperature.
-
Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP.
-
Initiate the reaction by adding 50 µL of the master mix to each well.
-
Immediately monitor the decrease in absorbance at 600 nm (due to the reduction of DCPIP) for 20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve).
-
Normalize the velocities to the DMSO control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
C. Inhibition of Ketol-Acid Reductoisomerase (KARI) in Tuberculosis
Pyrimidinedione derivatives have also been identified as potent inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the branched-chain amino acid biosynthesis pathway of Mycobacterium tuberculosis. [9]As this pathway is absent in humans, KARI represents a promising target for the development of new anti-tuberculosis drugs.
Molecular Mechanism of KARI Inhibition:
A pyrimidinedione derivative, NSC116565, has been shown to be a time-dependent inhibitor of M. tuberculosis KARI with a Ki of 95.4 nM. [9]Crystal structures of a homologous KARI enzyme in complex with this inhibitor reveal that it is a competitive inhibitor with respect to both the substrate (2-acetolactate) and the cofactor (NADPH). [2][10]This dual competition is a key feature of its potent inhibitory activity.
| Compound | Target | Ki (nM) | MIC50 (µM) vs. M. tuberculosis H37Rv | Reference |
| NSC116565 | KARI | 95.4 | 6.06 | [9] |
| 1f | KARI | 23.3 | 12.7 | [2][10] |
Table 1: Inhibitory Potency of Pyrimidinedione Derivatives against KARI.
II. Modulation of Ion Channels
Pyrimidinedione compounds can also exert their effects by modulating the activity of ion channels, which are critical for a wide range of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion.
A. Calcium Channel Blockade
Certain dihydropyrimidine derivatives have been developed as potent calcium channel blockers, acting as bioisosteres of the well-known dihydropyridine class of drugs like nifedipine. [11]These compounds are effective antihypertensive agents. [5] Molecular Mechanism of Calcium Channel Blockade:
While the precise binding site on L-type calcium channels is not fully elucidated for all pyrimidine derivatives, structure-activity relationship (SAR) studies have provided valuable insights. For example, a 1-(phenylmethyl)-4-piperidinyl carbamate moiety at the N3 position and a sulfur atom at the C2 position of the dihydropyrimidine ring are optimal for vasorelaxant activity. [5]Molecular modeling studies of some pyrimidine derivatives suggest potential interactions with the ryanodine receptor, with binding affinities influenced by hydrophobic and π-cation interactions. [12]These compounds act by slowing the influx of calcium into the cells of the heart and blood vessel walls, leading to vasodilation and a reduction in blood pressure. [13][14] Protocol: Isolated Tissue Assay for Calcium Channel Blockade
This ex vivo protocol uses isolated rat ileum to assess the calcium channel blocking activity of test compounds. [11]
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect a segment of the ileum.
-
Mount the ileum segment in an isolated tissue bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Connect the tissue to an isometric force transducer to record contractions.
-
-
Assay Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a sustained contraction by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the bath. This depolarizes the cell membrane and opens voltage-gated calcium channels.
-
Once a stable contraction is achieved, add the test compound in a cumulative manner, increasing the concentration stepwise.
-
Record the relaxation of the tissue at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction.
-
Plot the percent relaxation against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
B. Sodium Channel Blockade
Substituted pyrimidine compounds have also been designed to act as sodium channel blockers, with potential applications in the treatment of pain. [1]While the specific pyrimidinedione core is less explored in this context, the broader pyrimidine scaffold shows promise. The mechanism of action likely involves binding to the voltage-gated sodium channels and stabilizing their inactivated state, thereby reducing neuronal excitability. [15][16] Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of compounds on ion channel function. [1][17]
-
Cell Preparation:
-
Culture a suitable cell line expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific Nav subtype).
-
Plate the cells on glass coverslips for recording.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells on the stage of an inverted microscope.
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with an appropriate intracellular solution.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit sodium currents (e.g., step depolarizations from a holding potential of -100 mV).
-
Perfuse the cell with the test compound and record the changes in the sodium current.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before and after application of the compound.
-
Generate a concentration-response curve to determine the IC50 for channel block.
-
Investigate the effects of the compound on the voltage-dependence of channel activation and inactivation.
-
III. Disruption of Protein-Protein Interactions (PPIs)
A more recent and challenging area of drug discovery is the targeting of protein-protein interactions (PPIs). [18]The pyrimidine scaffold is being explored as a template for the design of peptidomimetics that can mimic the secondary structures of peptides (e.g., α-helices, β-turns) involved in PPIs and disrupt these interactions. While specific examples of pyrimidinedione-based PPI inhibitors are still emerging, the principles of their design are rooted in established medicinal chemistry strategies.
IV. Biophysical Characterization of Pyrimidinedione-Target Interactions
To gain a deeper understanding of the mechanism of action, it is essential to characterize the binding of pyrimidinedione compounds to their protein targets using biophysical techniques.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [13][19]
-
Sample Preparation:
-
Purify the target protein and dialyze it extensively against a suitable buffer.
-
Dissolve the pyrimidinedione compound in the same dialysis buffer.
-
Thoroughly degas both the protein and compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol: X-ray Crystallography
X-ray crystallography provides an atomic-resolution structure of the pyrimidinedione compound bound to its target protein, revealing the precise binding mode and key interactions. [20]
-
Crystallization:
-
Co-crystallize the target protein with the pyrimidinedione inhibitor by mixing the two components and screening a wide range of crystallization conditions (e.g., using vapor diffusion).
-
Alternatively, soak pre-formed crystals of the protein in a solution containing the inhibitor.
-
-
Data Collection:
-
Cryo-protect the crystal and mount it in a cryo-stream.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data as the crystal is rotated. [21]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available).
-
Build an atomic model of the protein-inhibitor complex into the resulting electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
V. Conclusion and Future Directions
The pyrimidinedione scaffold is a remarkably versatile platform for the development of potent and selective modulators of a wide range of biological targets. The mechanisms of action discussed in this guide—enzyme inhibition, ion channel modulation, and disruption of protein-protein interactions—highlight the diverse therapeutic potential of this chemical class. A thorough understanding of these mechanisms, facilitated by the detailed experimental protocols provided, is crucial for the rational design and optimization of next-generation pyrimidinedione-based drugs. Future research will undoubtedly uncover new targets and mechanisms for this privileged scaffold, further expanding its impact on human health.
VI. References
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Buckheit Jr, R. W., Hartman, T. L., Watson, K. M., Kwon, H. S., Lee, S. H., Lee, J. W., Kang, D. W., Chung, S. G., & Cho, E. H. (2007). The structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV type 1 and type 2 inhibitors. Antiviral Chemistry & Chemotherapy, 18(5), 249–255. [Link]
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Atwal, K. S., Rovnyak, G. C., O'Reilly, B. C., Schwartz, J., Moreland, S., Gougoutas, J. Z., Malley, M. F., & Floyd, D. M. (1991). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806–811. [Link]
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Ganthi, H. K., & Tatipamula, V. B. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 514–535. [Link]
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Hernández-Vázquez, E., & López-Castillo, M. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4381. [Link]
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Al-Omaim, W. S., El-Sayed, M. A., Ali, O. M., Abdel-Gawad, H., Barakat, A., & Soliman, M. M. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4869. [Link]
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Roche, E. D. (2015). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education, 79(1), 10. [Link]
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Rudolph, J., DeGraffenreid, M., Cher-Estes, S., Fradera, X., Furey, S., Gfesser, G., ... & Williams, J. D. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4443-4447. [Link]
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Gomaa, M. S., & Al-Salahi, R. (2022). Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. Molecules, 27(7), 2240. [Link]
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Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved February 7, 2026, from [Link]
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Di Trani, J. M., & Mittermaier, A. K. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 285. [Link]
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Hunte, C., & Michel, H. (2002). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Nature Protocols, 1(1), 1-10. [Link]
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Al-Omaim, W. S., El-Sayed, M. A., Ali, O. M., Abdel-Gawad, H., Barakat, A., & Soliman, M. M. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4869. [Link]
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Wanner, J., & Fry, D. C. (2007). The action of calcium channel blockers on recombinant L-type calcium α1-subunits. British Journal of Pharmacology, 150(7), 867–876. [Link]
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ResearchGate. (n.d.). Figure 3. The simplified diagram of apoptosis regulation by p53. Retrieved February 7, 2026, from [Link]
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Todd, M. J., & Gomez, J. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14616–14623. [Link]
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Kobayashi, S., Miyamoto, A., Naka, H., Yano, K., & Nagao, T. (2000). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 1st communication: plasma concentrations and excretions after a single intravenous 14C-NS-7 injection to rats, dogs and monkeys. Arzneimittel-Forschung, 50(12), 1085–1092. [Link]
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Nusse, R. (n.d.). Wnt signaling pathway diagram. Retrieved February 7, 2026, from [Link]
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Al-Omaim, W. S., El-Sayed, M. A., Ali, O. M., Abdel-Gawad, H., Barakat, A., & Soliman, M. M. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. ResearchGate. [Link]
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Kurpiewska, K., & Borowski, T. (2021). Seven quick tips for beginners in protein crystallography. Frontiers in Bioscience-Landmark, 26(8), 653-664. [Link]
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Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. [Link]
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Creative Diagnostics. (n.d.). P53 Signaling Pathway. Retrieved February 7, 2026, from [Link]
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Laske, T. G., & Iaizzo, P. A. (2012). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. Journal of Pharmacological and Toxicological Methods, 66(2), 127–132. [Link]
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Wikipedia. (n.d.). Calcium channel blocker. Retrieved February 7, 2026, from [Link]
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Wikipedia. (n.d.). Wnt signaling pathway. Retrieved February 7, 2026, from [Link]
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Kaczorowski, G. J., McManus, O. B., Priest, B. T., & Garcia, M. L. (2010). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLoS ONE, 5(12), e15568. [Link]
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Ogden, D., & Stanfield, P. (1987). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 63-90). The Company of Biologists Limited. [Link]
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Rauwald, H. W. (1990). Calcium channel blocking activity: Screening methods for plant derived compounds. Planta Medica, 56(05), 451–455. [Link]
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Sanchez-Alonso, P., Sanchez-Murcia, P. A., Gago, F., & Jimenez, M. (2024). An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. bioRxiv. [Link]
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ResearchGate. (n.d.). Simplified schematic of pyrimidine synthesis divided into de novo synthesis. Retrieved February 7, 2026, from [Link]
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Di Trani, J. M., & Mittermaier, A. K. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved February 7, 2026, from [Link]
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Bjelobaba, I., Stankovic, B., Milosavljevic, N., Stojiljkovic, M., & Kostic, M. (2021). Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site. ACS Pharmacology & Translational Science, 4(4), 1335–1347. [Link]
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Slideshare. (n.d.). De novo and salvage pathway of nucleotides synthesis.pptx. Retrieved February 7, 2026, from [Link]
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BioRender. (n.d.). A Diagram of the P53 Apoptosis pathway. Retrieved February 7, 2026, from [Link]
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de Beer, M. A., & Westbrook, J. D. (2014). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Journal of visualized experiments : JoVE, (88), 51642. [Link]
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Creative Biostructure. (n.d.). A Beginner's Guide to Protein Crystallography. Retrieved February 7, 2026, from [Link]
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Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. [Link]
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ChemRxiv. (n.d.). Towards Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. Retrieved February 7, 2026, from [Link]
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Creative Diagnostics. (n.d.). Wnt Signaling Pathway. Retrieved February 7, 2026, from [Link]
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Wang, Y., Zhang, Y., Wang, Y., Wang, Y., & Wang, Y. (2021). QuEChERS-Based Approach to the Extraction of Five Calcium Channel Blockers from Plasma Determined by UPLC-MS/MS. Molecules, 26(11), 3326. [Link]
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Cell Microsystems. (n.d.). Sodium Channels - IonFlux Targets. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Schematic diagram of the canonical Wnt signaling pathway. Retrieved February 7, 2026, from [Link]
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Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. [Link]
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Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-acetyl-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-acetyl-1,3-dimethyluracil, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the Friedel-Crafts acylation of 1,3-dimethyluracil with acetic anhydride. This document offers a detailed methodology, including reaction setup, purification, and characterization of the final product, grounded in established principles of organic chemistry. Safety precautions and troubleshooting tips are also provided to ensure a safe and successful synthesis.
Introduction
Uracil and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral and anticancer properties.[1][2] The introduction of an acetyl group at the C5 position of the uracil ring can provide a handle for further chemical modifications, enabling the synthesis of novel derivatives with potentially enhanced therapeutic efficacy. 5-acetyl-1,3-dimethyluracil is a key intermediate for creating a library of such compounds.
The synthesis of 5-acetyl-1,3-dimethyluracil can be efficiently achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[3] This reaction involves the introduction of an acyl group onto an aromatic or heteroaromatic ring.[3] In this protocol, 1,3-dimethyluracil, an electron-rich heteroaromatic compound, is reacted with acetic anhydride in the presence of a Lewis acid catalyst. The choice of catalyst is critical; while strong Lewis acids like aluminum chloride are often used, they can sometimes lead to side reactions with sensitive substrates. For activated rings, milder catalysts can be employed.[4] This protocol will utilize a common and effective approach for this transformation.
Reaction Scheme
Caption: General reaction scheme for the Friedel-Crafts acylation of 1,3-dimethyluracil.
Materials and Methods
Reactants and Solvents
| Compound | Formula | MW ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 1,3-Dimethyluracil | C₆H₈N₂O₂ | 140.14 | 119-122[5] | 208.4 | ~1.2 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 139.8 | 1.082 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 192.6 | 180 (subl.) | 2.44 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | - | ~1.0 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | ~1.0 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | 2.66 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tubes and spectrometer
-
IR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol is designed for a laboratory scale synthesis of 5-acetyl-1,3-dimethyluracil.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 5-acetyl-1,3-dimethyluracil.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethyluracil (1.40 g, 10 mmol).
-
Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Cool the flask in an ice bath to 0 °C.
-
-
Addition of Lewis Acid:
-
While stirring, slowly add anhydrous aluminum chloride (2.67 g, 20 mmol) to the solution in portions. The addition should be done carefully to control any exotherm.
-
Stir the resulting suspension at 0 °C for 15 minutes. The formation of a complex between the Lewis acid and the carbonyl groups of the uracil is expected.
-
-
Addition of Acetic Anhydride:
-
Slowly add acetic anhydride (1.12 mL, 12 mmol) dropwise to the reaction mixture using a syringe. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 40 °C for DCM).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 2-4 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 20 mL of ice-cold 1M hydrochloric acid. This will hydrolyze the excess aluminum chloride and the aluminum complex of the product.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is a suggested starting point for elution.
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield pure 5-acetyl-1,3-dimethyluracil.
-
Characterization of 5-acetyl-1,3-dimethyluracil
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (s, 1H, H-6)
-
δ ~3.4 ppm (s, 3H, N-CH₃)
-
δ ~3.3 ppm (s, 3H, N-CH₃)
-
δ ~2.5 ppm (s, 3H, COCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~195 ppm (C=O, acetyl)
-
δ ~162 ppm (C=O, C4)
-
δ ~151 ppm (C=O, C2)
-
δ ~145 ppm (C6)
-
δ ~110 ppm (C5)
-
δ ~37 ppm (N-CH₃)
-
δ ~28 ppm (N-CH₃)
-
δ ~30 ppm (COCH₃)
-
-
IR (ATR):
-
~1710 cm⁻¹ (C=O stretch, ketone)
-
~1660 cm⁻¹ (C=O stretch, amide)
-
~1620 cm⁻¹ (C=C stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z = 183.07 [M+H]⁺
-
Safety and Handling
-
1,3-Dimethyluracil: May cause skin, eye, and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts violently with water. Handle in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.
-
Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. Ensure anhydrous conditions were maintained. |
| Deactivation of catalyst | Use fresh, anhydrous aluminum chloride. | |
| Formation of multiple products | Reaction temperature too high | Maintain the recommended reaction temperatures. |
| Incorrect stoichiometry | Carefully measure the amounts of all reactants. | |
| Difficult purification | Products with similar polarity | Use a long chromatography column and a shallow solvent gradient for better separation. |
Conclusion
This application note details a robust and reproducible protocol for the synthesis of 5-acetyl-1,3-dimethyluracil via Friedel-Crafts acylation. The provided step-by-step instructions, along with safety and troubleshooting guidelines, should enable researchers to successfully synthesize this valuable intermediate for further applications in drug discovery and development.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Friedel-Crafts Acylation of Anisole. (2006). Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Chemsrc. 1,3-Dimethyluracil | CAS#:874-14-6. Available at: [Link]
-
Prakash Academy. (2013, February 5). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene [Video]. YouTube. Available at: [Link]
-
PubChem. 1,3-Dimethyluracil. Available at: [Link]
- 12BL Experiment 10: Friedel Crafts Acyl
Sources
- 1. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. 1,3-二甲基脲嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Reaction of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione with Nucleophiles
Introduction: Unveiling the Reactivity of a Versatile Pyrimidinedione Building Block
5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as 5-acetyl-1,3-dimethylbarbituric acid, is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules. Its strategic importance in medicinal chemistry and drug development arises from the presence of multiple reactive sites, which can be selectively targeted to construct diverse molecular architectures. This pyrimidinedione derivative is a key starting material for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.[1]
The core of its reactivity lies in the electrophilic nature of the acetyl carbonyl group at the 5-position of the pyrimidinedione ring. This carbonyl group is susceptible to attack by a variety of nucleophiles, leading to a range of chemical transformations. Furthermore, the acetyl methyl group possesses acidic protons, rendering it amenable to condensation reactions. The pyrimidinedione ring itself, with its amide functionalities, can also influence the overall reactivity and participate in subsequent cyclization reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reactions of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione with various nucleophiles. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and discuss the potential for this versatile building block in the synthesis of novel chemical entities.
Physicochemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₄ | [2] |
| Molecular Weight | 198.18 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 99-101 °C | [3] |
| Solubility | Soluble in many organic solvents | |
| CAS Number | 58713-03-4 | [2] |
Safety Precautions: 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[2]
Reactions with Nitrogen-Based Nucleophiles: A Gateway to Diverse Heterocycles
The reaction of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione with nitrogen-containing nucleophiles is a well-established and highly versatile transformation. These reactions typically involve the initial nucleophilic attack of the nitrogen atom on the acetyl carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.
Reaction with Primary Amines: Formation of Schiff Bases and Enaminones
Primary amines readily react with 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione to form the corresponding Schiff bases or the tautomeric enaminones. This reaction is often catalyzed by a small amount of acid. The chemoselectivity of this reaction makes it a valuable tool in the synthesis of complex molecules, such as selectively protected polyamines like spermidine.[4][5]
Reaction Mechanism:
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with 1,3- and 1,4-bisnucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Acetyl-1,3-dimethylbarbituric Acid | C8H10N2O4 | CID 274616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Welcome to the technical support guide for the synthesis of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide insights grounded in mechanistic principles and practical laboratory experience to help you optimize your reaction outcomes.
Overview of the Primary Synthetic Route
The synthesis of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is most commonly achieved through the condensation of N,N'-dimethylurea with acetylacetone.[1] This reaction is a classic example of heterocyclic synthesis, forming the pyrimidinedione core, which is a significant scaffold in medicinal chemistry.[2] The reaction is typically catalyzed by an acid or base and involves the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve conversion?
A1: Low yield is a common issue that can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant purity.[3]
Causality & Troubleshooting Steps:
-
Reaction Conditions: The equilibrium of the condensation reaction can be unfavorable under certain conditions.
-
Temperature: While higher temperatures can accelerate the reaction, they can also promote the decomposition of reactants, particularly urea derivatives, or favor side reactions.[3] It is crucial to find the optimal temperature. We recommend starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction's progress.
-
Water Removal: The final step of the cyclization is a dehydration reaction. If water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the intermediates, reducing the yield of the final product. Using a Dean-Stark apparatus or carrying out the reaction in a high-boiling solvent can facilitate water removal.
-
-
Catalyst Activity: The choice and condition of the catalyst are critical.
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can be effective. Ensure the catalyst is not hydrated and is used in the correct stoichiometric amount. An inappropriate amount can lead to side reactions.
-
Base Catalysis: Bases like sodium ethoxide can also promote the reaction. However, strong bases can catalyze the self-condensation of acetylacetone, leading to a complex mixture of byproducts.
-
-
Purity of Reactants:
-
Ensure both N,N'-dimethylurea and acetylacetone are pure and dry. Impurities can inhibit the catalyst or participate in competing side reactions. Acetylacetone, in particular, should be freshly distilled if its purity is questionable.
-
Experimental Protocol: Optimizing Reaction Yield
-
Set up a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under an inert atmosphere (e.g., Nitrogen).
-
Charge the flask with N,N'-dimethylurea (1.0 eq.), acetylacetone (1.1 eq.), and a suitable solvent (e.g., toluene).
-
Add the acid catalyst (e.g., p-TSA, 0.05 eq.).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Track the reaction's progress by Thin Layer Chromatography (TLC).[3]
-
Once the starting materials are consumed, cool the reaction, and proceed with workup and purification.
Q2: I'm observing a significant byproduct with a five-membered ring structure in my analysis. What is it and how can it be avoided?
A2: The formation of a pyrazole derivative is a known side reaction in condensations involving 1,3-dicarbonyl compounds like acetylacetone.[1][4] This occurs if hydrazine or a hydrazine derivative is present in the reaction mixture.
Mechanistic Insight:
-
Source of Hydrazine: While N,N'-dimethylurea itself is not a hydrazine, impurities within the reagent or its decomposition under harsh thermal conditions can potentially generate trace amounts of hydrazine-like species.
-
Reaction Pathway: Acetylacetone readily condenses with hydrazines to form highly stable 3,5-dimethylpyrazole derivatives.[4] This reaction is often faster than the desired pyrimidinedione synthesis.
Mitigation Strategies:
-
High-Purity Reagents: Use N,N'-dimethylurea from a reputable supplier with a high purity specification to minimize potential hydrazine contaminants.
-
Controlled Temperature: Avoid excessive heating, which could lead to the decomposition of the urea starting material.
-
Reaction Monitoring: Carefully monitor the reaction. If pyrazole formation is detected early, lowering the reaction temperature may help favor the desired pathway.
Q3: My crude product is a complex, tarry mixture and purification is proving difficult. Could this be due to self-condensation of acetylacetone?
A3: Yes, acetylacetone is prone to self-condensation, especially under either strong acid or base catalysis, leading to a variety of oligomeric byproducts that can complicate purification.[5]
Causality:
-
Acetylacetone exists in equilibrium with its enol tautomer.[1] This enol can act as a nucleophile, attacking the keto-form of another acetylacetone molecule in an aldol-type condensation. Subsequent reactions can lead to complex aromatic and polymeric structures.
Preventative Measures:
-
Moderate Catalyst Choice: Use a mild catalyst. For example, a weaker acid or a carefully controlled amount of a stronger acid is preferable to harsh conditions.
-
Stoichiometry Control: Use a slight excess of N,N'-dimethylurea relative to acetylacetone. This ensures the acetylacetone is consumed in the desired reaction pathway more rapidly than it can undergo self-condensation.
-
Order of Addition: Consider adding the catalyst portion-wise or as the final reagent once the reactants are mixed and heated, which may help control the initial reaction rate and suppress side reactions.
Data & Visualization Center
Main Reaction Mechanism
The synthesis proceeds via nucleophilic attack of the urea nitrogen onto one of the carbonyls of acetylacetone, followed by cyclization and dehydration.
Caption: Formation of pyrazole byproduct from impurities.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Suboptimal temperature; Water not removed; Inactive catalyst | Optimize temperature (80-100 °C); Use a Dean-Stark trap; Use fresh, anhydrous catalyst. [3] |
| Pyrazole Byproduct | Hydrazine impurities in N,N'-dimethylurea | Use high-purity reagents; Avoid excessive reaction temperatures. [4] |
| Tarry Mixture | Self-condensation of acetylacetone | Use mild catalytic conditions; Control stoichiometry (slight excess of urea). [5] |
| Purification Issues | Product is an oil or crystallizes poorly | Try recrystallization from ethanol or ethyl acetate; Use diffusion crystallization (e.g., DMF/DCM). [6][7] |
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final product? A: Recrystallization is the most common and effective method. Ethanol is often a good starting solvent. [6]If the product oils out or remains impure, trying a solvent system like ethyl acetate/hexanes or attempting a slow diffusion crystallization can be effective. [7]For very stubborn mixtures, column chromatography on silica gel may be necessary.
Q: How can I reliably monitor the progress of this reaction? A: Thin Layer Chromatography (TLC) is the most straightforward method. [3]Use a solvent system that gives good separation between your starting materials and the product spot (e.g., ethyl acetate/hexanes). Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q: Are there alternative synthetic routes to this class of compounds? A: Yes, the synthesis of pyrimidines and related heterocycles is a well-explored area of organic chemistry. Alternative methods include starting from different 1,3-dicarbonyl precursors or using different cyclization strategies, such as those starting from β-formyl enamides or the coupling of acid chlorides with terminal alkynes followed by addition of amidinium salts. [8][9] Q: What analytical techniques are best for confirming the structure of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione? A: A combination of techniques is ideal.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the connectivity of the molecule, showing characteristic peaks for the two N-methyl groups, the acetyl methyl group, and the pyrimidinedione ring protons and carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show characteristic carbonyl stretching frequencies for the dione and acetyl groups.
References
-
ResearchGate. (n.d.). Synthesis of 5-Aryl-1,3-Dimethyl-7-Selenoxopyrimidino[4,5-d]Pyrimidine-2,4(1H,3H)-Dione. Retrieved from [Link]
- Google Patents. (n.d.). US20160237054A1 - Process for the purification of dapagliflozin.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetylacetone. Retrieved from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
- Soares de Melo, C., Singh, V., Myrick, A., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones. University of Dundee.
-
Defense Technical Information Center. (n.d.). Reactions of N,N'-Dimethylurea with Some Boron-Nitrogen Compounds. Retrieved from [Link]
-
MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5-Acetyl-4-aminopyrimidines (I) and β-Dicarbonyl Compounds. Retrieved from [Link]
-
YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Retrieved from [Link]
-
PubMed. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetylacetone. Retrieved from [Link]
-
PubMed Central. (2024). A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. Retrieved from [Link]
-
PubMed Central. (n.d.). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]
Sources
- 1. Acetylacetone - Wikipedia [en.wikipedia.org]
- 2. A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20160237054A1 - Process for the purification of dapagliflozin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
optimization of reaction conditions for acetylating 1,3-dimethyluracil
The following guide serves as a Technical Support Center resource for the optimization of reaction conditions for acetylating 1,3-dimethyluracil. It is designed for researchers and process chemists requiring high-fidelity protocols and troubleshooting logic.
Topic: Optimization of C-5 Acetylation Conditions Target Product: 5-Acetyl-1,3-dimethyluracil Core Reaction Class: Friedel-Crafts Acylation (Electrophilic Aromatic Substitution on Electron-Deficient Heterocycle)
Executive Summary & Reaction Logic
The Challenge:
1,3-Dimethyluracil is an electron-deficient heterocycle. Unlike furan or pyrrole, the uracil ring is deactivated towards electrophilic attack due to the two carbonyl groups. Standard Friedel-Crafts conditions (e.g., Acetyl Chloride/AlCl
The Solution:
The most robust method involves Zinc Chloride (ZnCl
-
Role of ZnCl
: It acts as a mild Lewis acid that coordinates with the acetic anhydride to generate a reactive acylating species (likely an acylium-like complex) and coordinates with the uracil carbonyls to activate the C-5 position (the "enamine" -carbon). -
Role of Ac
O: Serves as both the reagent and the solvent, driving the equilibrium forward.
Standard Operating Procedure (SOP)
Protocol: ZnCl -Mediated C-5 Acetylation
Reagents:
-
1,3-Dimethyluracil (1.0 equiv)
-
Acetic Anhydride (3.0 - 5.0 equiv, acts as solvent)
-
Zinc Chloride (1.5 - 2.0 equiv, anhydrous/fused)
Step-by-Step Workflow:
-
Catalyst Preparation (Critical):
-
Use anhydrous ZnCl
. If the reagent is wet (clumped), fuse it under vacuum with a heat gun before use. Moisture kills the acylium intermediate.
-
-
Reaction Setup:
-
Execution:
-
Heat the mixture to 80–100°C (oil bath).
-
Observation: The solid should dissolve as the reaction proceeds.
-
Time: Monitor by TLC (typically 2–6 hours). Look for the appearance of a less polar spot (the ketone).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess acetic anhydride and the Zn-complex.
-
Precipitation: The product, 5-acetyl-1,3-dimethyluracil, often precipitates as a solid.
-
Isolation: Filter the solid.[8] If no precipitate forms, extract with Dichloromethane (DCM) (
), wash with saturated NaHCO (to remove acetic acid), brine, dry over MgSO , and concentrate.
-
Mechanism & Pathway Visualization
The following diagram illustrates the activation of the electrophile and the nucleophilic attack at C-5.
Caption: Activation of acetic anhydride by Zinc Chloride followed by electrophilic attack at the nucleophilic C-5 position of uracil.
Troubleshooting Guide (Q&A)
Category: Low Yield / No Reaction
Q: I see starting material remaining after 6 hours at reflux. Should I add more catalyst?
-
Diagnostic: The catalyst may be deactivated by moisture, or the temperature is insufficient.
-
Action:
-
Do not add fresh ZnCl
directly to the hot solution (exothermic risk). -
Check your ZnCl
source. Was it deliquescent (wet)? If so, the reaction failed before it started. -
Increase temperature to 120°C . The activation energy for electron-deficient rings is high.
-
Ensure you are using Acetic Anhydride , not Acetic Acid. Acetic acid alone is not electrophilic enough.
-
Q: My reaction turned black/tarry. What happened?
-
Diagnostic: Thermal decomposition or polymerization.
-
Action:
-
Reduce temperature to 80°C .
-
Check if you used AlCl
instead of ZnCl . Aluminum chloride is too harsh for this substrate and can cause degradation of the uracil ring. -
Limit reaction time. Stop exactly when TLC shows consumption of starting material.
-
Category: Workup & Isolation[9]
Q: Upon pouring onto ice, no precipitate formed. Where is my product?
-
Diagnostic: The product is likely soluble in the aqueous acetic acid mixture generated during hydrolysis.
-
Action:
-
Perform a liquid-liquid extraction using DCM or Chloroform.
-
Critical Step: You must neutralize the acetic acid or wash thoroughly with water/bicarbonate. Residual acid interferes with crystallization.
-
Q: The product contains a stubborn impurity. Is it the O-acetylated byproduct?
-
Diagnostic: O-acetylation (at C-2 or C-4 oxygens) is rare for 1,3-dimethyluracil because the nitrogens are alkylated, preventing lactim-lactam tautomerization that exposes the -OH.
-
Action:
-
The impurity is likely Zn-salts trapped in the lattice.
-
Remedy: Recrystallize from Ethanol or perform a chelating wash (EDTA solution) during extraction to remove Zinc ions.
-
Optimization Data Table
The following table summarizes the impact of catalyst and temperature on yield, based on general reactivity patterns for uracil derivatives.
| Condition | Catalyst | Temp (°C) | Solvent | Yield Potential | Notes |
| Method A (Recommended) | ZnCl | 80-100 | Ac | High (70-85%) | Best balance of rate vs. stability. |
| Method B | H | 100 | Ac | Moderate (40-60%) | Risk of sulfonation or ring degradation. |
| Method C | AlCl | Reflux | DCM/AcCl | Low (<30%) | Too harsh; complexation issues. |
| Method D | None | Reflux | Ac | Negligible | Substrate is too deactivated. |
Troubleshooting Logic Map
Use this flow to diagnose experimental failures.
Caption: Decision tree for diagnosing yield and purity issues in 1,3-dimethyluracil acetylation.
References
-
Direct Acetylation of Uracils
-
Title: 5-Acyl- and 5-nitroso-6-aminouraciles as starting reagents in the synthesis of 1,3,7,9-tetramethylpyrimidopteridine-2,4,6,8-tetraone.[1][2][3][4][6]
- Source: AIP Conference Proceedings 2390, 020004 (2022).
- Context: Describes the stability and reactivity of 5-acetyl-1,3-dimethyluracil, confirming its synthesis and use as an intermedi
-
URL:[Link]
-
-
ZnCl2 Catalysis Mechanism
- Title: Preparation of 5-(Acyloxymethyl)
- Source: ACS Omega 2023, 8, 9, 8565–8577.
- Context: Validates the ZnCl /Ac O system for acetylating electron-deficient/sensitive substr
-
URL:[Link]
-
General Friedel-Crafts on Uracils
- Title: Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides.
- Source: J. Org. Chem. 2014, 79, 9, 3917–3928.
- Context: Discusses the electrophilic nature of C-5 and alternative metal-catalyzed functionalization str
-
URL:[Link]
Sources
Technical Support Center: Overcoming Low Reactivity of the Acetyl Group in Pyrimidinediones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidinedione scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common synthetic challenge: the low reactivity of the acetyl group attached to the pyrimidinedione ring. Our focus is on providing practical, field-proven insights and robust protocols to help you successfully functionalize this challenging moiety.
The Challenge: Understanding the Inert Nature of the Acetyl Group
The acetyl group's carbonyl carbon in acetylpyrimidinediones is notoriously unreactive towards nucleophilic attack. This low reactivity stems from the electronic nature of the pyrimidinedione ring system. The two electron-withdrawing amide-like carbonyl groups within the ring significantly delocalize electron density, which in turn reduces the electrophilicity of the exocyclic acetyl carbonyl carbon. Furthermore, the enolizable protons on the pyrimidinedione ring can lead to competing side reactions under basic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the chemical modification of the acetyl group on pyrimidinediones.
Q1: My nucleophilic addition to the acetyl carbonyl is failing. What is the primary reason for this lack of reactivity?
A1: The primary reason for the failure of direct nucleophilic addition is the reduced electrophilicity of the acetyl carbonyl carbon. The pyrimidinedione ring acts as a powerful electron-withdrawing group, delocalizing electron density and making the acetyl carbonyl less susceptible to attack by nucleophiles. Standard reaction conditions for nucleophilic additions to ketones often prove ineffective.
To overcome this, direct activation of the acetyl group is necessary. The most common and effective strategy is the conversion of the acetyl group into a more reactive enaminone system.
Q2: How can I activate the acetyl group for subsequent reactions?
A2: The most reliable method for activating the acetyl group is its conversion to a vinylogous iminium ion intermediate, which is then trapped by a secondary amine to form a stable enaminone. This is typically achieved by reacting the acetylpyrimidinedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting enaminone is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.
Activation Strategy: Enaminone Synthesis and Subsequent Reactions
The formation of an enaminone from the acetyl group is a cornerstone for enhancing its reactivity.
Experimental Protocol: Synthesis of (E)-3-(dimethylamino)-1-(pyrimidinedion-yl)prop-2-en-1-one
This protocol details the conversion of an acetylpyrimidinedione to its corresponding enaminone derivative.
Materials:
-
Acetylpyrimidinedione (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
Xylene (solvent)
Procedure:
-
To a solution of the acetylpyrimidinedione in xylene, add DMF-DMA.
-
Heat the reaction mixture to reflux (approximately 140 °C) for 8-12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling and can be collected by filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any residual DMF-DMA and xylene.
-
Dry the product under vacuum.
Causality Behind Experimental Choices:
-
Excess DMF-DMA: A stoichiometric excess of DMF-DMA is used to drive the reaction to completion.
-
High Temperature: The reaction requires significant thermal energy to overcome the initial activation barrier for the formation of the enaminone.[1]
-
Xylene as Solvent: Xylene is a high-boiling, non-polar solvent that is ideal for this reaction, as it allows for the necessary high temperatures to be reached.
Troubleshooting Enaminone Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Insufficient reaction temperature or time. | Ensure the reaction is heated to the reflux temperature of xylene. Extend the reaction time and monitor by TLC. |
| Impure starting materials. | Purify the starting acetylpyrimidinedione before use. | |
| Side product formation | The pyrimidinedione ring itself can undergo reactions. | While enaminone formation is generally clean, consider using milder conditions if possible, though this may require longer reaction times. |
Reactions of the Activated Enaminone
The synthesized enaminone is a versatile intermediate for a variety of subsequent transformations, including reactions with binucleophiles to form new heterocyclic rings.
Experimental Protocol: Synthesis of a Pyridopyrimidine Derivative
This protocol outlines the reaction of the enaminone with a binucleophile, such as 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, to form a fused heterocyclic system.[2]
Materials:
-
(E)-3-(dimethylamino)-1-(pyrimidinedion-yl)prop-2-en-1-one (1.0 eq)
-
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (1.0 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
Suspend the enaminone and the aminothiouracil derivative in glacial acetic acid.
-
Heat the mixture to reflux for 6-8 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
Self-Validating System: The formation of the highly conjugated pyridopyrimidine system drives the reaction to completion. The product is often a stable, crystalline solid that precipitates from the reaction mixture, facilitating purification.
Caption: Workflow for the activation of acetylpyrimidinedione and subsequent cyclization.
Alternative Strategy: Knoevenagel-Type Condensation
For certain applications, a Knoevenagel-type condensation can be employed to functionalize the acetyl group. This reaction takes advantage of the acidity of the methyl protons of the acetyl group, which are activated by the adjacent carbonyl.
Q3: Can I use condensation reactions to modify the acetyl group?
A3: Yes, Knoevenagel condensation is a viable strategy. This reaction involves the condensation of the active methyl group of the acetyl moiety with an aldehyde or ketone, typically in the presence of a weak base as a catalyst.[3][4]
Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
Materials:
-
Acetylpyrimidinedione (1.0 eq)
-
Aromatic aldehyde (e.g., 2-methoxybenzaldehyde) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve the acetylpyrimidinedione and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
The product, a conjugated enone, often precipitates from the solution.[3]
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the product if necessary.
Causality Behind Experimental Choices:
-
Piperidine as Catalyst: Piperidine is a weak base that is strong enough to deprotonate the active methyl group to form an enolate, but not so strong as to cause self-condensation of the aldehyde or unwanted side reactions with the pyrimidinedione ring.[3]
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and the catalyst and facilitates the reaction.
Caption: Knoevenagel condensation of an acetylpyrimidinedione with an aldehyde.
Forced Conditions: The Willgerodt-Kindler Reaction
In cases where other methods fail, the Willgerodt-Kindler reaction offers a more forceful approach to modify the acetyl group, although its harsh conditions can limit its applicability.
Q4: Are there any other methods to functionalize the acetyl group, even under harsh conditions?
A4: The Willgerodt-Kindler reaction is a classical method for converting aryl alkyl ketones to the corresponding thioamides, which can then be hydrolyzed to amides.[5][6] This reaction involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine.[7][8] While effective, the high temperatures and reactive reagents can lead to decomposition of sensitive substrates.
General Reaction Scheme: Acetylpyrimidinedione + Sulfur + Morpholine → Thioamide Derivative
Considerations:
-
High Temperatures: This reaction often requires temperatures exceeding 100 °C.[7]
-
Substrate Scope: The harsh conditions may not be suitable for complex molecules with sensitive functional groups.
-
Byproducts: The reaction can sometimes produce complex mixtures of products.
This method should be considered a last resort when milder activation strategies are unsuccessful.
References
-
Willgerodt Rearrangement. Unacademy. Available at: [Link]
-
Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430. Available at: [Link]
-
Willgerodt rearrangement. In Wikipedia. Available at: [Link]
- Al-Duais, M. A., et al. (2024).
-
Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link]
- Barcia, A., et al. (2003). On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with 1,3- and 1,4-C-bis-nucleophiles. Il Farmaco, 58(8), 563-570.
-
Willgerodt-Kindler Reaction. Organic Chemistry Reaction. Available at: [Link]
- Gomaa, A. M., et al. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Journal of the Chinese Chemical Society, 67(3), 469-481.
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]
-
Habibi, A., et al. (2014). A New and Convenient Method for Synthesis of Barbituric Acid Derivatives. ResearchGate. Available at: [Link]
- O’Reilly, C., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. RSC Advances, 3(35), 14837-14849.
- Todd, M. D., & Krishnamurthy, R. (2010). Uracil-catalyzed synthesis of acetyl phosphate: a photochemical driver for protometabolism.
- Abdel-Aziz, H. A., et al. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(1), 89.
-
Knoevenagel condensation. In Wikipedia. Available at: [Link]
- Rohwer, F., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology, 202(8), e00755-19.
- Pertusati, F., et al. (2012). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. Tetrahedron Letters, 53(19), 2426-2428.
- Al-Jbouri, R. A. (2024).
-
Chem Survival. (2012, August 31). Carbonyl Reactions: Nucleophilic Attack [Video]. YouTube. Available at: [Link]
-
O’Reilly, C., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. ResearchGate. Available at: [Link]
-
Al-Zaydi, K. M. (2015). Synthesis of the enaminone from acetyl group. ResearchGate. Available at: [Link]
- Meshram, J., & Juware, V. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.
- Asiri, A. M., et al. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4816.
-
Adenosine triphosphate. In Wikipedia. Available at: [Link]
-
The Organic Chemistry Tutor. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction [Video]. YouTube. Available at: [Link]
- Ghosh, M., et al. (2023). Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions. ACS Omega, 8(1), 1085–1095.
- Sharma, S., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5549-5583.
- da Silva, G. S., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. MOJ Bioorganic & Organic Chemistry, 2(2).
- Bouanou, H., et al. (2016). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 9, S129-S135.
-
jOeCHEM. (2020, April 15). NAS with Pyridine--the Chichibabin Reaction & Adding to C2/C4 [Video]. YouTube. Available at: [Link]
- Roman, D. S., et al. (2019). Enantioselective Catalytic Transformations of Barbituric Acid Derivatives.
-
JAM 2026. (n.d.). Paper Specific Instructions. Available at: [Link]
- Kassab, R. B., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Organic Chemistry, 82(11), 5695–5704.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Willgerodt Rearrangement [unacademy.com]
- 8. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
byproduct formation in the synthesis of pyrimidinedione derivatives
Topic: Troubleshooting Byproduct Formation in Pyrimidinedione Derivatives Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Pyrimidinedione Challenge
The pyrimidine-2,4-dione (uracil/thymine) scaffold is ubiquitous in drug discovery, serving as the core for antivirals, antimetabolites, and thymidylate synthase inhibitors. However, its synthesis is plagued by the ambident nucleophilicity of the lactam-lactim tautomers, leading to complex mixtures of regioisomers (N1-alkyl, N3-alkyl, O-alkyl) and incomplete cyclization byproducts.
This guide moves beyond basic textbook advice, offering mechanistic root-cause analysis and self-validating protocols to eliminate impurities at the source.
Module 1: The Regioselectivity Crisis (Alkylation)
User Problem: "I am attempting to alkylate my pyrimidinedione at N1, but I am observing significant N3-alkylation and O-alkylated impurities."
Expert Diagnosis: Ambident Nucleophilicity & HSAB Theory
The pyrimidinedione ring exists in a tautomeric equilibrium between the predominant lactam (keto) and the minor lactim (enol) forms.
-
N1 vs. N3: The N1 position is generally more nucleophilic due to less steric hindrance compared to N3, which is flanked by two carbonyls. However, N3 becomes accessible under thermodynamic control or if N1 is protected.
-
N- vs. O-Alkylation: According to Hard-Soft Acid-Base (HSAB) theory, the Nitrogen atom is the "soft" nucleophile, while the Oxygen is "hard."
-
Soft Electrophiles (Alkyl halides): Prefer N-alkylation.[1]
-
Hard Electrophiles (Silyl chlorides, sulfocates): Prefer O-alkylation.
-
Solvent Effect: Polar aprotic solvents (DMF, DMSO) solvate cations well, leaving the "naked" anion free to react at the softer center (Nitrogen).
-
Troubleshooting Workflow
Figure 1: Decision tree for controlling regioselectivity in pyrimidinedione alkylation.
Corrective Protocol: Selective N1-Alkylation
To maximize N1 selectivity and suppress O-alkylation, use the Cesium Effect in polar aprotic media.
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Base: Cesium Carbonate (
). The large cesium cation forms a loose ion pair with the pyrimidine anion, enhancing nucleophilicity at the softer Nitrogen. -
Temperature: Maintain 25–60°C. High heat (>100°C) increases entropy and may promote thermodynamic equilibration to the unwanted N3 or O-isomers.
Data: Base/Solvent Influence on Selectivity
| Conditions | Major Product | Primary Impurity | Mechanism Note |
| N1-Alkyl | N1,N3-Dialkyl | Low solubility slows reaction; promotes over-alkylation. | |
| O-Alkyl | N-Alkyl | Silver coordinates to N, forcing electrophile to O (Lactim). | |
| N1,N3-Mix | O-Alkyl | Strong base creates "naked" anion; lower regiocontrol. | |
| N1-Alkyl | Trace N3 | Optimal loose ion-pair for steric control. |
Module 2: De Novo Synthesis Failures (Biginelli Reaction)
User Problem: "My Biginelli reaction (Aldehyde + Urea +
Expert Diagnosis: The Interrupted Cascade
The Biginelli reaction is a multicomponent cascade. Byproducts arise when the cascade is interrupted or diverted.
-
Impurity A (Knoevenagel Adduct): Condensation of Aldehyde +
-ketoester without urea. Occurs if the acid catalyst is too weak or urea is added late. -
Impurity B (Open-Chain Ureide): Condensation of Aldehyde + Urea without cyclization. Occurs if the reaction temperature is too low or water concentration is too high (hydrolysis of the iminium intermediate).
Troubleshooting Guide
Q: How do I distinguish the byproducts?
-
Knoevenagel Adduct: NMR will lack the urea NH protons.
-
Open-Chain Ureide: Mass Spec will show the correct MW + 18 (water not lost).
Q: The reaction stalls at the intermediate. How do I force cyclization?
-
Solution: Use the Azeotropic Dehydration Protocol .
-
Switch solvent from Ethanol to Toluene/Acetic Acid .
-
Use a Dean-Stark trap to physically remove water. This drives the equilibrium toward the dehydrated, cyclized dihydropyrimidinone.
-
Module 3: Functionalization Pitfalls (Chlorination)
User Problem: "I treated my pyrimidinedione with
Expert Diagnosis: The Hydrolysis Loop
This is a classic "phantom product" scenario.
-
Reaction Success:
successfully converts the C=O (lactam) to C-Cl. -
Workup Failure: Chloropyrimidines are highly reactive electrophiles. If you quench the reaction with water/ice while the mixture is still acidic (from
byproduct), the C-Cl bond rapidly hydrolyzes back to the C=O starting material.
Self-Validating Protocol: The Sulfolane Method (Green & Safe)
Avoid neat
-
Stoichiometry: Suspend pyrimidinedione in Sulfolane (high boiling, inert). Add 1.5 eq
(not excess).[2] -
Catalysis: Add 0.1 eq
-Diethylaniline. This catalyzes the formation of the Vilsmeier-Haack type intermediate. -
Quench (CRITICAL):
-
Do NOT pour reaction into water.
-
Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and
(Sodium Bicarbonate). -
Why? This neutralizes the acid immediately upon contact. The C-Cl bond is stable at pH 7–8 but labile at pH < 2.
-
Figure 2: Critical quenching pathway to prevent hydrolysis of chloropyrimidines.
References
-
Regioselectivity in Alkylation
-
N vs O Alkylation Mechanism
-
Biginelli Reaction Troubleshooting
-
Biginelli Reaction Mechanism and Optimization. Organic Chemistry Portal.
-
-
POCl3 Chlorination Optimization
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. (2018). NIH/PubMed.
-
-
General Troubleshooting Guide
-
Overcoming Side Reactions in Pyrimidine Synthesis. BenchChem Technical Guides.
-
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Part 1: Frequently Asked Questions - Understanding the Solubility Problem
<Technical Support Center: Strategies to Improve the Solubility of Pyrimidinedione Compounds >
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrimidinedione compounds. This guide is designed to provide you, our fellow researchers and drug developers, with practical, in-depth solutions to one of the most common and critical challenges encountered in the lab: poor aqueous solubility. More than 40% of new chemical entities are poorly soluble in water, a factor that can severely hinder preclinical testing and formulation development.[1]
Pyrimidinedione cores are prevalent scaffolds in medicinal chemistry, but their often planar and hydrophobic nature can lead to high crystal lattice energy and low solubility, effectively rendering a promising compound "brick dust." This resource is structured as a series of troubleshooting guides and FAQs to directly address the issues you may be facing at the bench. We will explore the causality behind each strategy, moving from fundamental principles to advanced formulation techniques.
This section addresses foundational questions about why pyrimidinedione compounds often exhibit poor solubility and how to begin diagnosing the issue.
Q1: My pyrimidinedione derivative has extremely low aqueous solubility. What are the primary physicochemical drivers for this?
A1: The poor solubility of pyrimidinedione compounds typically stems from a combination of two key factors:
-
High Crystal Lattice Energy: The planar structure of the pyrimidine ring, coupled with hydrogen bond donors (N-H) and acceptors (C=O), promotes strong intermolecular interactions in the solid state. This forms a highly stable crystal lattice that requires a significant amount of energy to break apart during dissolution. A strategy to improve solubility for such compounds is to reduce the crystal packing energy.[2]
-
Hydrophobicity (High LogP): Substituents on the pyrimidinedione core, often aromatic or aliphatic groups designed to enhance target binding, can significantly increase the molecule's overall lipophilicity. This high hydrophobicity favors partitioning into non-polar environments over aqueous media.
Understanding which factor is dominant is crucial for selecting an appropriate solubilization strategy. If the melting point is very high, crystal lattice energy is likely a major contributor. If the calculated LogP (cLogP) is high, hydrophobicity is a key issue.
Q2: How do I begin to characterize the solubility of my compound? What's the difference between kinetic and thermodynamic solubility?
A2: It's essential to distinguish between kinetic and thermodynamic solubility, as they provide different information for different stages of research.
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[3] It's a high-throughput assay ideal for early discovery to quickly rank compounds. However, it may overestimate the true solubility as it doesn't represent a state of equilibrium.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over a prolonged period (e.g., overnight) until the concentration in the solution phase is constant.[4][5] This "shake-flask" method is the gold standard and is critical for lead optimization and pre-formulation studies, though it is lower throughput.[4][6]
For initial screening, kinetic solubility is sufficient. For lead compounds progressing toward in vivo studies, thermodynamic solubility data is indispensable.[4]
Part 2: Troubleshooting Guide - First-Line Formulation Strategies
You've confirmed your compound is poorly soluble. These are the most direct and commonly employed formulation strategies to try first.
Q3: My compound is ionizable. Can I use pH adjustment to improve its solubility for an in vitro assay?
A3: Absolutely. For pyrimidinedione derivatives with ionizable functional groups (acidic or basic), pH modification is one of the most powerful and straightforward solubilization techniques.[7][8]
-
The Principle of Causality: The solubility of a weak acid or base is highly dependent on the pH of the medium relative to its pKa.[9]
-
For a weakly basic pyrimidinedione (e.g., containing an amino group), lowering the pH below its pKa will protonate the basic center. The resulting salt is charged and typically much more water-soluble than the neutral form.[10]
-
For a weakly acidic pyrimidinedione (e.g., with a phenolic hydroxyl or acidic N-H proton), raising the pH above its pKa will deprotonate the acidic center, forming an anionic salt with enhanced aqueous solubility.[9]
-
Workflow for pH Adjustment:
-
Determine the pKa of your compound (experimentally or via software prediction).
-
For a weak base, prepare your assay buffer at a pH 1-2 units below the pKa.
-
For a weak acid, prepare your assay buffer at a pH 1-2 units above the pKa.
-
Always verify that the final pH of the solution after compound addition is in the desired range and that the compound remains stable at that pH for the duration of the experiment.
Q4: pH adjustment isn't sufficient or my compound is non-ionizable. What is the next logical step?
A4: The use of co-solvents is the next most common approach. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby lowering the energy required to solvate a lipophilic compound.[11][12]
-
Mechanism of Action: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces its cohesive energy density.[12][13] This makes the solvent system more "hospitable" to non-polar solutes.
Commonly Used Co-solvents in Research:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (e.g., PEG 300, PEG 400)
-
N,N-Dimethylformamide (DMF)
Troubleshooting Tip: While effective, high concentrations of co-solvents can be toxic to cells in biological assays. Always run a vehicle control with the same co-solvent concentration to assess its impact on your experimental system. Combining pH adjustment with a co-solvent can often be a potent synergistic strategy.[7]
Part 3: Troubleshooting Guide - Chemical Modification Strategies
When formulation approaches are insufficient or undesirable for long-term development, modifying the molecule itself becomes a key strategy.
Q5: My lead compound is potent but has intractable solubility. How can I modify its structure to improve solubility without losing activity?
A5: This is a classic medicinal chemistry challenge. The goal is to introduce polar or ionizable groups that enhance water interaction without disrupting the key pharmacophore responsible for target binding.
Strategies for Structural Modification:
-
Introduce an Ionizable Center: The most effective approach is often to add a weakly basic or acidic functional group. For pyrimidinediones, adding a basic amine (e.g., on an alkyl linker) is a common and highly successful strategy. This allows for salt formation and pH-dependent solubility.
-
Reduce Planarity and Increase Rotational Freedom: Highly planar molecules tend to pack efficiently into crystals. Introducing substituents that create steric hindrance or flexible linkers can disrupt this packing, lower the crystal lattice energy, and improve solubility.[2]
-
Attach Polar, Non-ionizable Groups: Adding groups like hydroxyls (-OH), amides (-CONH2), or short PEG chains can increase polarity and hydrogen bonding capacity with water, though this is often less impactful than adding an ionizable group.
The following diagram illustrates the decision-making process for chemical modification.
Caption: Decision workflow for chemical modification of pyrimidinediones.
Q6: I cannot permanently modify my lead compound. Is a prodrug approach a viable option?
A6: Yes, the prodrug approach is an excellent strategy for transiently improving solubility.[14] A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent compound.[15]
-
Causality: A polar, ionizable promoiety (e.g., a phosphate, amino acid, or short PEG chain) is attached to the parent drug via a linker that is designed to be cleaved by enzymes (like esterases or phosphatases) in the body.[14][16] This temporarily masks the parent drug's properties and confers the high solubility of the promoiety.[14][17]
For pyrazolo[3,4-d]pyrimidines, a related scaffold, the prodrug approach has been shown to be a successful strategy for improving aqueous solubility and enhancing biological efficacy.[14][16][17]
Part 4: Troubleshooting Guide - Advanced Formulation Technologies
When simple methods fail, advanced formulation technologies that alter the physical state of the compound can provide significant solubility enhancement.
Q7: My compound is a "brick dust" crystalline solid. I've heard about amorphous solid dispersions (ASDs). How do they work?
A7: Amorphous Solid Dispersions (ASDs) are one of the most powerful modern techniques for enhancing the solubility of poorly soluble crystalline drugs.[18][19]
-
Mechanism of Action: In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[18][20] The amorphous form lacks a crystal lattice, so it does not have to overcome the high lattice energy for dissolution.[20][21] This allows the drug to dissolve much more rapidly, often achieving a transient "supersaturated" concentration that significantly boosts absorption.[19][21] The polymer also serves to stabilize the amorphous drug and prevent it from recrystallizing.[20]
Common Polymers Used for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
-
Eudragit® polymers
ASDs are typically prepared using techniques like spray-drying or hot-melt extrusion.[19] While highly effective, developing a stable ASD formulation requires significant expertise in polymer selection and process optimization.
Q8: What are cyclodextrins and how can they help with my pyrimidinedione compound?
A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[22] They can act as molecular hosts, encapsulating poorly soluble "guest" molecules within their non-polar core.[1][23]
-
Causality: By forming an "inclusion complex," the cyclodextrin effectively shields the hydrophobic drug from the aqueous environment. The hydrophilic exterior of the cyclodextrin-drug complex imparts water solubility to the entire system, significantly increasing the apparent solubility of the drug.[23][24] This complexation does not require any covalent modification of the drug molecule.[23]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher solubility and lower toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This technique has been successfully used to improve the aqueous solubility and pharmacokinetics of pyrazolo[3,4-d]pyrimidine derivatives.[18]
Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Typical Fold-Increase | Pros | Cons |
| Amorphous Solid Dispersion (ASD) | Molecularly disperses drug in a polymer, eliminating crystal lattice energy.[20][21] | 10 to >1000-fold[21] | High drug loading possible; established manufacturing processes.[19] | Physically unstable (recrystallization risk); requires careful polymer screening.[19][20] |
| Cyclodextrin Complexation | Encapsulates hydrophobic drug in a soluble host molecule.[24] | 10 to 100-fold[25] | Simple to prepare in lab; can improve drug stability.[25] | Limited drug loading capacity; potential for nephrotoxicity with some CDs. |
| Prodrug Approach | Covalently attaches a soluble promoiety, cleaved in vivo.[14][15] | >100-fold | High solubility increase; can be targeted to transporters.[15] | Requires chemical synthesis; metabolic activation can be variable. |
Part 5: Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.[4]
-
Preparation: Add an excess amount of the solid pyrimidinedione compound (enough so that solid is visible after equilibration) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Separation: Filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[5]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
References
- International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
-
ISRN Pharmaceutics. (2012). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
-
ResearchGate. (2018). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available from: [Link]
-
ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]
-
PubMed. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available from: [Link]
-
Journal of Medicinal Chemistry. (2018). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Available from: [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
-
ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Available from: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
International Journal of Molecular Sciences. (2020). Role of pH in Regulating Cancer Pyrimidine Synthesis. Available from: [Link]
- Google Patents. Process for the preparation of pyrimidine derivatives.
-
Pharmaceutics. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
ResearchGate. (2016). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Available from: [Link]
-
ACS Medicinal Chemistry Letters. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Available from: [Link]
-
Pharmaceuticals. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
-
Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Available from: [Link]
-
ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Available from: [Link]
-
Journal of Medicinal Chemistry. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Available from: [Link]
-
Pharmaceutics. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available from: [Link]
-
Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Available from: [Link]
-
SciSpace. (2019). Chemical Modification: A unique solutions to Solubility problem. Available from: [Link]
-
International Journal of Pharmaceutics. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available from: [Link]
-
Pharmaceutics. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Available from: [Link]
-
Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Available from: [Link]
-
Molecules. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
-
Journal of Pharmaceutical Investigation. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions to Solubility problem. Available from: [Link]
-
International Journal of Pharmaceutics. (2024). Thermodynamic solubility measurement without chemical analysis. Available from: [Link]
-
SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
Absorption Systems. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Available from: [Link]
-
Pharmaceutics. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
-
International Journal of Molecular Sciences. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Available from: [Link]
-
Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Available from: [Link]
-
Molecules. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Available from: [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Course Hero. pH = pKa + log. Available from: [Link]
-
ORBi. COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]
-
PubMed. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in vitro metabolism. Available from: [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. evotec.com [evotec.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
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- 12. researchgate.net [researchgate.net]
- 13. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide | MDPI [mdpi.com]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Aqueous Stability of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Welcome to the technical support center for 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered when working with this compound in aqueous solutions. As there is limited direct stability data for this specific molecule, this guide synthesizes information from structurally similar compounds, primarily uracil and other pyrimidinedione derivatives, to offer scientifically grounded advice.
I. Understanding the Stability Landscape of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione possesses a pyrimidinedione core, which is a derivative of uracil. The stability of this compound in aqueous solutions is primarily influenced by the integrity of the pyrimidinedione ring and the reactivity of the 5-acetyl group. Several factors, including pH, temperature, and light exposure, can contribute to its degradation. Understanding these potential degradation pathways is crucial for designing robust experiments and ensuring the reliability of your results.
II. Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter during your experiments, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of compound potency or concentration over time in aqueous stock solutions. | Hydrolysis of the 5-acetyl group or the pyrimidinedione ring. | 1. pH Optimization: The rate of hydrolysis is often pH-dependent. Prepare fresh solutions and evaluate the compound's stability across a range of pH values (e.g., pH 3, 5, 7.4, 9). It is common for pyrimidine derivatives to exhibit greater stability in neutral to slightly acidic conditions. 2. Buffer Selection: Certain buffer components can catalyze hydrolysis. If using a buffer, consider simpler systems like phosphate or citrate buffers and verify that they do not accelerate degradation. 3. Temperature Control: Store stock solutions at lower temperatures (e.g., 4°C or -20°C) to slow down hydrolytic degradation. Perform experiments on ice when possible. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS or NMR to identify the unexpected peaks. A primary degradation product could be 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (deacetylated parent compound). 2. Forced Degradation Study: Intentionally degrade the compound under stressed conditions (acidic, basic, oxidative, photolytic, thermal) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Inconsistent results in cell-based assays. | Degradation of the compound in the cell culture medium. | 1. Incubation Time: Minimize the incubation time of the compound with the cells as much as the experimental design allows. 2. Medium Stability: Assess the stability of the compound in the specific cell culture medium you are using at 37°C over the time course of your experiment. The complex composition of media can influence stability. 3. Fresh Preparations: Always use freshly prepared dilutions of your stock solution for each experiment to avoid using partially degraded compound. |
| Discoloration or precipitation of the aqueous solution upon storage. | Photodegradation or formation of insoluble degradation products. | 1. Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Uracil and its derivatives are known to undergo photodegradation, primarily through photohydration.[1] 2. Solubility Check: Determine the solubility of the compound and its potential degradants at the working concentration and pH to ensure precipitation is not a factor. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione in an aqueous solution?
A1: Based on its structure, the two most probable degradation pathways are:
-
Hydrolysis of the 5-acetyl group: This would result in the formation of 1,3-dimethyl-2,4(1H,3H)-pyrimidinedione and acetic acid. This reaction can be catalyzed by both acid and base.
-
Hydrolysis of the pyrimidinedione ring: The pyrimidine ring itself can undergo hydrolytic cleavage, particularly under harsh pH and temperature conditions. This can lead to the formation of various smaller, more polar molecules.[2]
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is unavailable, for many pyrimidine derivatives, stability is pH-dependent. Generally, extreme pH conditions (highly acidic or highly alkaline) will accelerate hydrolysis of both the acetyl group and the pyrimidine ring. The compound is likely to be most stable in the neutral to slightly acidic pH range. For example, studies on other heterocyclic compounds have shown that degradation rates increase with a rise in pH from 4 to 7.[3]
Q3: What are the best practices for preparing and storing aqueous stock solutions of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione?
A3: To ensure the integrity of your stock solutions, follow these guidelines:
-
Use high-purity water: Use deionized, distilled, or HPLC-grade water.
-
Consider a co-solvent: If solubility is an issue, consider using a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting with water. However, be mindful of the potential effects of the co-solvent on your experiment.
-
Buffer appropriately: If a buffered solution is required, use a buffer system that is stable and does not catalyze the degradation of your compound. A common choice is a phosphate buffer.
-
Store at low temperatures: Store stock solutions at 4°C for short-term use and at -20°C or -80°C for long-term storage.
-
Protect from light: Use amber vials or wrap containers in foil to prevent photodegradation.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: Several analytical techniques can be employed to assess the stability of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the parent compound and its degradation products. A reverse-phase C18 column is often a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of a reaction or degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of degradation products.
IV. Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.
- Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
- At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
- Analyze the samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC Method for Stability Assessment
This is a starting point for an HPLC method. Optimization will likely be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determine by UV scan, likely around 270 nm).
-
Injection Volume: 10 µL.
V. Visualizations
Conceptual Degradation Pathway
Caption: Potential degradation pathways for 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
VI. References
-
Kim, S. et al. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
Sági, J. et al. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers. Nucleic Acids Research. [Link]
-
Wnuk, S. F. et al. Hydrogermylation of 5-Ethynyluracil Nucleosides: Formation of 5-(2-Germylvinyl)uracil and 5-(2-Germylacetyl)uracil Nucleosides. The Journal of Organic Chemistry. [Link]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Link]
-
Pino-Otín, M. R. et al. Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. Molecules. [Link]
-
Shu, Y. et al. A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermediate. Journal of the American Chemical Society. [Link]
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Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationship of 5-Substituted Pyrimidinediones
The pyrimidinedione scaffold, particularly the uracil and thymine core, represents a cornerstone in medicinal chemistry. As a privileged structure, its derivatives have been extensively explored, leading to the development of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and enzyme-inhibitory properties.[1] The strategic modification of this core at the 5-position has proven to be a particularly fruitful avenue for drug discovery, as substituents at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-substituted pyrimidinediones, drawing upon experimental data to elucidate the impact of various functional groups on their biological performance. We will delve into the synthetic methodologies for introducing these substituents and detail the key biological assays used for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals in this field.
The Pivotal Role of the 5-Position: A Gateway to Diverse Biological Activities
The C5 position of the pyrimidinedione ring is readily accessible for chemical modification and projects into solvent-exposed regions in many enzyme active sites. This allows for the introduction of a wide array of substituents that can engage in various interactions with the biological target, leading to a modulation of activity. The electronic and steric properties of the substituent at this position can drastically alter the molecule's binding affinity, target selectivity, and overall pharmacological effect. For instance, the well-known anticancer drug 5-fluorouracil (5-FU) highlights the profound impact of a simple substitution at this position, where the fluorine atom interferes with essential DNA synthesis pathways in cancer cells.[2]
Comparative Analysis of 5-Substituents: A Data-Driven Overview
The choice of substituent at the 5-position is a critical decision in the design of novel pyrimidinedione-based therapeutics. Below, we compare the effects of different classes of substituents on the anticancer and antiviral activities of these compounds, supported by experimental data from the literature.
Anticancer Activity
The development of 5-substituted pyrimidinediones as anticancer agents has been a major focus of research. These compounds often exert their effects by inhibiting key enzymes involved in nucleotide metabolism or by targeting other cellular processes crucial for cancer cell proliferation.
Table 1: Comparative Anticancer Activity (IC50) of 5-Substituted Pyrimidinediones
| 5-Substituent | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Halogen | 5-Iodo-N1,N3-dicyclohexylmethyluracil | HepG2 (Liver) | 16.5 | [1] |
| 5-Fluorouracil (5-FU) | A-549 (Lung) | 16.96 | [3] | |
| Alkyl | 5-Ethyl-2'-deoxycytidine | HSV-1 | 0.04 | |
| Aryl | 5-(4-chlorophenyl)-thiazolo[4,5-d]pyrimidin-2-one | UO-31 (Renal) | Noticeable Cytotoxicity | [4] |
| Nitro | 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracil (C12 alkyl) | K562 (Leukemia) | ~10 | [5] |
Key Insights from the Data:
-
Halogens: The introduction of a halogen at the 5-position is a well-established strategy for enhancing anticancer activity. 5-Fluorouracil is a clinically used drug, and 5-iodouracil derivatives have also shown significant potency.[1][2]
-
Aryl Groups: The presence of an aryl group at the 5-position can lead to potent anticancer activity, likely through additional binding interactions within the target protein. The substitution pattern on the aryl ring itself offers further opportunities for SAR exploration.[4]
-
Nitro Groups: The electron-withdrawing nature of a nitro group can influence the electronic properties of the pyrimidinedione ring and its interactions with biological targets. 5-Nitro-substituted uracils have demonstrated cytotoxic effects.[5]
Antiviral Activity
5-Substituted pyrimidinediones, particularly nucleoside analogs, have a rich history as antiviral agents, most notably against herpesviruses. The substituent at the 5-position plays a crucial role in the recognition and phosphorylation of these compounds by viral kinases, a key step in their mechanism of action.
Table 2: Comparative Antiviral Activity (IC50) of 5-Substituted Pyrimidinedione Nucleosides against Herpes Simplex Virus Type 1 (HSV-1)
| 5-Substituent | Compound Example | IC50 (µM) | Reference |
| Halovinyl | (E)-5-(2-Bromovinyl)-2'-deoxyuridine (Brivudine) | Potent | [6] |
| (Z)-5-(2-Bromovinyl)-2'-deoxyuridine | Biologically inert | [6] | |
| Alkyl | 5-Ethyl-2'-deoxyuridine | Active | |
| Iodo | 5-Iodo-2'-deoxyuridine | 0.37 | [7] |
Key Insights from the Data:
-
Halovinyl Substituents: The (E)-5-(2-halovinyl) group is a hallmark of potent anti-herpesvirus activity. The stereochemistry of the vinyl group is critical, as the (Z)-isomer of Brivudine is inactive, highlighting the precise structural requirements for biological activity.[6]
-
Alkyl Chains: The length and nature of an alkyl chain at the 5-position can modulate antiviral potency.
-
Iodo Group: 5-Iodo-2'-deoxyuridine is a classical antiviral agent, demonstrating the effectiveness of a simple halogen substitution.[7]
Experimental Protocols: Synthesis and Biological Evaluation
A robust SAR study relies on well-defined and reproducible experimental procedures. Here, we provide detailed protocols for the synthesis of representative 5-substituted pyrimidinediones and for key biological assays used to assess their activity.
Synthesis of 5-Substituted Pyrimidinediones
The introduction of substituents at the 5-position of the pyrimidinedione ring can be achieved through various synthetic strategies.
Protocol 1: Synthesis of 5-Halouracils via Direct Halogenation
This protocol describes the direct electrophilic halogenation of uracil at the C5 position.
-
Materials: Uracil, N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) or Iodine (I₂), Glacial Acetic Acid, Acetic Anhydride, Round-bottom flask, Reflux condenser, Magnetic stirrer with heating mantle, Filtration apparatus.
-
Procedure:
-
Suspend uracil (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride in a round-bottom flask.
-
Add the halogenating agent (e.g., NCS, 1.2 eq) to the suspension.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 5-halouracil.
-
Protocol 2: Synthesis of 5-Aryluracils via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of a 5-halouracil with an arylboronic acid.[8]
-
Materials: 5-Iodouracil, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., a mixture of Dioxane and Water), Round-bottom flask, Reflux condenser, Magnetic stirrer with heating mantle, Inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
To a round-bottom flask, add 5-iodouracil (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryluracil.
-
Caption: Synthetic routes to 5-substituted pyrimidinediones.
Biological Evaluation Protocols
Protocol 3: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1][9]
-
Materials: Cancer cell line, Complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well plates, Microplate reader.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and include untreated and vehicle controls. Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Protocol 4: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[10][11]
-
Materials: Host cell line permissive to the virus, Virus stock, Complete cell culture medium, Overlay medium (e.g., medium containing carboxymethylcellulose or agarose), Staining solution (e.g., crystal violet in formalin/ethanol), 6-well or 12-well plates.
-
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and the test compound.
-
Pre-incubate the virus dilutions with the compound dilutions for a set period (e.g., 1 hour at 37°C).
-
Infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.
-
After the adsorption period, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).
-
Fix and stain the cells with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the IC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
-
Caption: A typical workflow for a structure-activity relationship study.
Conclusion and Future Directions
The 5-position of the pyrimidinedione ring is a versatile handle for modulating the biological activity of this important class of compounds. As demonstrated by the compiled data, the nature of the substituent at this position has a profound impact on the anticancer and antiviral properties of the resulting molecules. A systematic exploration of the SAR at this position, guided by robust synthetic and biological evaluation protocols, is essential for the rational design of novel and more effective therapeutic agents.
Future research in this area will likely focus on the development of novel 5-substituted pyrimidinediones with improved target selectivity and pharmacokinetic properties. The use of computational modeling and structure-based drug design will undoubtedly play an increasingly important role in guiding the selection of substituents for synthesis and evaluation. Furthermore, the exploration of novel biological targets for this class of compounds will continue to expand their therapeutic potential.
References
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- Kuo, C. L., et al. (2018). Incorporating uracil and 5-halouracils into short peptide nucleic acids for enhanced recognition of A-U pairs in dsRNAs. Nucleic Acids Research, 46(15), 7545–7555.
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- Harmon, R. E. (1966). The Preparation of 5-Arylazopyrimidines. Master's Theses. 314.
- Cox, G. G., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
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Gpatindia. (2020). 5-FLOUROURACIL (5-FU) Synthesis, SAR, MCQ,Structure,Therapeutic Uses, Chemical Property. Retrieved February 7, 2026, from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 7, 2026, from [Link]
- Zaitseva, J. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2865.
- Wagner, E., et al. (2017).
- Rossi, R. A., & Postigo, A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 365-389.
- Lin, T. S., et al. (1976). Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. Journal of Medicinal Chemistry, 19(4), 495–498.
- Drew, W. L., et al. (1991). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 29(7), 1472-1475.
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Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 7, 2026, from [Link]
- Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implications. The Journal of Organic Chemistry, 86(9), 6439-6451.
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BMG LABTECH. (2020). Kinase assays. Retrieved February 7, 2026, from [Link]
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 27(19), 6482.
- Nair, J. J., & van Staden, J. (2020). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants.
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- Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.
- Development of 5-Fluorouracil derivatives as anticancer agents. Mini Reviews in Medicinal Chemistry, 17(14), 1323-1339.
- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 187, 111929.
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BMG LABTECH. (2020). Kinase assays. Retrieved February 7, 2026, from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved February 7, 2026, from [Link]
- Antiviral nucleoside analogs.
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ASM. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. Retrieved February 7, 2026, from [Link]
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A Comparative Guide to Purity Assessment of Synthesized 5-acetyl-1,3-dimethyluracil
Introduction: The Criticality of Purity in Drug Development Intermediates
In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 5-acetyl-1,3-dimethyluracil, a derivative of the pyrimidine base uracil, serves as a crucial intermediate in the synthesis of various bioactive molecules and potential therapeutic agents.[1][2] The presence of impurities, even in trace amounts, can have profound consequences, ranging from altered biological activity and increased toxicity to complications in scaling up production. These impurities can originate from unreacted starting materials, by-products of side reactions, residual solvents, or degradation products.
This guide provides an in-depth comparison of analytical techniques for rigorously assessing the purity of synthesized 5-acetyl-1,3-dimethyluracil. We move beyond simple protocol listings to explore the causality behind methodological choices, enabling researchers to design a robust, self-validating quality control strategy.
Understanding Potential Impurities
A logical purity assessment strategy begins with anticipating potential impurities based on the synthetic route. A common synthesis approach for acetylated uracils may involve the acylation of 1,3-dimethyluracil.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 1,3-dimethyluracil.
-
Reagents: Residual acylating agents (e.g., acetic anhydride, acetyl chloride) or their hydrolysis products (e.g., acetic acid).
-
By-products: Di-acetylated or other over-reacted species.
-
Solvents: Residual solvents from the reaction or purification steps (e.g., acetone, dichloromethane).
A multi-faceted analytical approach is therefore essential to detect this diverse range of potential contaminants.
Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for establishing the purity of a newly synthesized batch of 5-acetyl-1,3-dimethyluracil.
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Chromatographic Techniques: The Gold Standard for Separation
Chromatography excels at separating the target compound from impurities, allowing for their individual detection and quantification.
A. High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a polar compound like a uracil derivative, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A Diode Array Detector (DAD) or UV detector provides excellent sensitivity for the UV-active uracil ring system.
Trustworthiness: A well-developed HPLC method is self-validating. Peak purity analysis, enabled by a DAD, can confirm that a single chromatographic peak corresponds to a single compound, a critical aspect of proving purity.[3][4]
Experimental Protocol: RP-HPLC-DAD for Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at the λmax of 5-acetyl-1,3-dimethyluracil (approx. 270-280 nm), collect spectra from 200-400 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Caption: Workflow for quantitative purity analysis using HPLC-DAD.
B. Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)
-
Gas Chromatography (GC): Primarily used for detecting volatile and semi-volatile impurities, such as residual solvents.[5] It is less suited for the primary analysis of the non-volatile 5-acetyl-1,3-dimethyluracil itself unless derivatization is performed.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid, and low-cost qualitative tool for monitoring reaction progress and for a preliminary purity check.[6][7] The presence of multiple spots indicates an impure sample.
Spectroscopic Techniques: Confirming Identity and Structure
While chromatography separates components, spectroscopy provides structural confirmation, ensuring the main peak is indeed the desired product and helping to identify impurities.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structure elucidation. For purity assessment, ¹H NMR is particularly valuable. The integral of each proton signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the target compound to those of unknown signals, one can often quantify impurities if their structure is known or can be inferred.
Trustworthiness: The presence of unexpected signals in the NMR spectrum is a definitive indicator of impurities. For example, a sharp singlet around 2.1 ppm could indicate residual acetone, while a broad singlet might suggest the presence of acetic acid.
Expected ¹H NMR Signals (in CDCl₃):
-
~8.0-8.5 ppm (singlet, 1H): C6-H proton of the uracil ring.
-
~3.4 ppm (singlet, 3H): N1-CH₃ group.
-
~3.3 ppm (singlet, 3H): N3-CH₃ group.
-
~2.5 ppm (singlet, 3H): Acetyl -CH₃ group.
Any deviation or additional peak should be investigated. Advanced 2D NMR techniques like COSY and HMBC can further confirm connectivity and identify unknown structures.[8]
B. Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of the compound, offering orthogonal confirmation of identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identifying the molecular weights of even trace-level impurities separated by the chromatography system.[9]
Trustworthiness: An LC-MS analysis should show a primary peak in the chromatogram with a corresponding mass signal (e.g., [M+H]⁺) that matches the calculated exact mass of 5-acetyl-1,3-dimethyluracil (C₈H₁₀N₂O₃, Exact Mass: 182.0691). The presence of other masses associated with different chromatographic peaks points directly to impurities.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.[10][11] While not a primary tool for quantification, it serves as an excellent method for identity confirmation by matching the sample's spectrum to a known reference.
Trustworthiness: The absence of expected functional group peaks or the presence of unexpected ones can indicate impurities. For instance, a very broad absorption around 3000-3500 cm⁻¹ could suggest the presence of a hydroxyl group from a hydrated impurity or an alcohol solvent, which should not be present in the pure, anhydrous product.
Expected FTIR Bands (KBr Pellet or Nujol Mull):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3000-3100 | C-H stretch (aromatic/vinylic) |
| ~2950 | C-H stretch (aliphatic CH₃) |
| ~1710 | C=O stretch (C4-carbonyl) |
| ~1660 | C=O stretch (C2-carbonyl & Acetyl) |
| ~1600 | C=C stretch (ring) |
Physical Characterization: A Classic Indicator
Melting Point Analysis
Expertise & Experience: The melting point is a classic, simple, and effective indicator of purity. A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Trustworthiness: A sharp melting point that corresponds to the literature value is a strong, albeit not definitive, indicator of high purity. For 1,3-dimethyl-5-acetyl-barbituric acid, a closely related structure, a melting point of 182-184°C has been reported, suggesting a similar range for the target compound.[12] A broad range (e.g., >2 °C) strongly suggests the presence of impurities.
Comparative Summary of Analytical Techniques
| Technique | Primary Use | Information Provided | Sensitivity | Cost | Expertise Required |
| HPLC-DAD | Quantitative Purity | Purity (Area %), Retention Time, UV-Vis Spectrum | High | High | Intermediate |
| ¹H NMR | Structure Confirmation | Chemical Structure, Quantitative Purity (with standard) | Moderate | High | High |
| LC-MS | Impurity Identification | Molecular Weight of Compound and Impurities | Very High | Very High | High |
| Melting Point | Qualitative Purity | Purity Indication (Range) | Low | Low | Low |
| FTIR | Identity Confirmation | Functional Groups Present | Moderate | Low | Low |
| TLC | Qualitative Purity | Presence of Multiple Components | Moderate | Very Low | Low |
| GC-MS | Volatile Impurities | Identification of Residual Solvents | Very High | High | Intermediate |
Conclusion
No single technique is sufficient to declare a synthesized batch of 5-acetyl-1,3-dimethyluracil as "pure." A robust and trustworthy assessment relies on an orthogonal approach, combining the high-resolution separation power of chromatography with the definitive structural confirmation of spectroscopy and the classic simplicity of physical characterization. An HPLC-DAD method provides the quantitative purity value, while NMR and MS confirm that the primary component is indeed the target molecule. Supported by melting point analysis and FTIR for rapid identity checks, this multi-faceted strategy ensures the quality, safety, and reliability of this critical chemical intermediate for its downstream applications in research and development.
References
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ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Uracil. Available from: [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
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ResearchGate. Experimental and theoretical investigations of spectroscopic properties of N-acetyl-5-methoxytryptamine. Available from: [Link]
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PubMed. Gas chromatographic method for determination of uracil herbicides in roots of Echinacea angustifolia Moench (Asteraceae). Available from: [Link]
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PubMed. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice. Available from: [Link]
-
ResearchGate. Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones. Available from: [Link]
-
ResearchGate. FTIR spectra of: (A) 6-amino-1,3-dimethyl uracil, and (B) 2Clph-BU. Available from: [Link]
- Google Patents. Method for purifying uracil compounds.
-
HETEROCYCLES. A HIGH CHEMICAL REACTIVITY OF 5-AZIDOURACILS AND ITS SYNTHETIC APPLICATION: NOVEL SYNTHESIS OF 8-SUBSTITUTED 1,3-DIMETHYLXANTHINES. Available from: [Link]
-
National Institutes of Health (NIH). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available from: [Link]
-
ResearchGate. Analysis of anticancer drugs using thin layer chromatography– A review. Available from: [Link]
- Google Patents. Preparation method of 6-amino-1, 3-dimethyl uracil.
-
PubMed. Analysis of uracil in DNA by gas chromatography-mass spectrometry. Available from: [Link]
-
MDPI. Total Synthesis of Resvebassianol A, a Metabolite of Resveratrol by Beauveria bassiana. Available from: [Link]
-
Hebei Guangxing Chemical Co., Ltd. 1 3 Dimethyluracil in the Synthesis of Theophylline. Available from: [Link]
-
Agilent. PURITY AND IMPURITY ANALYSIS. Available from: [Link]
-
MDPI. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Available from: [Link]
-
SciSpace. Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. Available from: [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hbgxchemical.com [hbgxchemical.com]
- 3. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic method for determination of uracil herbicides in roots of Echinacea angustifolia Moench (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
comparing the efficacy of different synthetic methods for 5-acetyl-1,3-dimethyluracil
This guide objectively compares the efficacy of synthetic pathways for 5-acetyl-1,3-dimethyluracil (5-AcDMU) , a critical intermediate in the synthesis of xanthine derivatives (e.g., caffeine, theobromine analogs) and pyrazolo[3,4-d]pyrimidines.
Executive Summary
The synthesis of 5-acetyl-1,3-dimethyluracil generally follows two distinct logical frameworks: "Top-Down" functionalization (direct acetylation of the uracil core) and "Bottom-Up" cyclization (constructing the ring with the acetyl group in place).
While direct acetylation (Method A) utilizes readily available 1,3-dimethyluracil, it suffers from poor atom economy and harsh conditions due to the electron-deficient nature of the uracil ring. Conversely, the ethoxymethylene cyclization route (Method B) offers superior regioselectivity and yield, establishing itself as the preferred method for high-purity applications. Recent microwave-assisted protocols (Method C) further optimize Method B for rapid library generation.
Method A: Direct C-5 Acetylation (Friedel-Crafts Type)
The "Top-Down" Approach
This classical method involves the direct electrophilic substitution at the C-5 position of the pre-formed 1,3-dimethyluracil ring.
Mechanistic Insight
The uracil ring is electron-deficient, making it resistant to standard Friedel-Crafts acylation. However, the C-5 position retains sufficient nucleophilicity to react with potent electrophiles under forcing conditions. The reaction typically requires a Lewis acid catalyst (e.g., ZnCl₂) or prolonged heating with acetic anhydride to overcome the activation energy barrier.
Experimental Protocol
-
Reagents: 1,3-Dimethyluracil (1.0 eq), Acetic Anhydride (5.0 eq), Zinc Chloride (ZnCl₂, 1.5 eq).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and CaCl₂ drying tube.
-
Procedure:
-
Dissolve 1,3-dimethyluracil in acetic anhydride.
-
Add anhydrous ZnCl₂ in portions.
-
Heat the mixture to 120°C (reflux) for 10–12 hours. Monitoring by TLC (EtOAc/Hexane 1:1) is critical; the starting material spot will slowly diminish.
-
-
Workup:
-
Cool to room temperature and pour onto crushed ice (hydrolysis of excess anhydride).
-
Extract with CHCl₃ (3 x 50 mL).
-
Wash organic layer with saturated NaHCO₃ (to remove acetic acid) and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water (8:2).
Efficacy Analysis[1][2][3][4]
-
Yield: Low to Moderate (35–50%).
-
Purity: Often contaminated with unreacted starting material or di-acetylated byproducts.
-
Scalability: Poor. The large excess of acetic anhydride and the exothermic quench make this hazardous on a kilo-scale.
Method B: De Novo Cyclization via Ethoxymethylene Intermediate
The "Bottom-Up" Approach (Recommended)
This method constructs the pyrimidine ring around the acetyl functionality. It utilizes the condensation of N,N'-dimethylurea with an activated acetoacetate derivative.
Mechanistic Insight
The reaction proceeds via a Michael-type addition-elimination followed by cyclization. Ethyl acetoacetate is first condensed with triethyl orthoformate to generate ethyl 2-(ethoxymethylene)acetoacetate (EMAA). This intermediate possesses a highly electrophilic enol ether. The urea nitrogen attacks the enol ether (displacing ethanol), and the second nitrogen attacks the ester carbonyl, closing the ring.
Experimental Protocol
-
Reagents: N,N'-Dimethylurea (1.0 eq), Ethyl Acetoacetate (1.0 eq), Triethyl Orthoformate (1.2 eq), Acetic Anhydride (2.0 eq).
-
Step 1 (In Situ Activation):
-
Mix ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Reflux at 130°C for 2 hours. (The Ac₂O facilitates the loss of EtOH).
-
Checkpoint: The formation of the ethoxymethylene intermediate can be confirmed by the disappearance of the starting keto-ester on TLC.
-
-
Step 2 (Cyclization):
-
Cool the mixture to 60°C.
-
Add N,N'-dimethylurea dissolved in a minimum amount of absolute ethanol.
-
Reflux for 3–5 hours.
-
-
Workup:
-
Cool the reaction mixture to 0°C. The product, 5-acetyl-1,3-dimethyluracil, often precipitates spontaneously.
-
Filter the solid.[1]
-
Wash with cold diethyl ether to remove unreacted ester.
-
-
Purification: Recrystallization from Isopropanol.
Efficacy Analysis[1][2][3][4]
-
Yield: High (75–85%).
-
Purity: High (>98% after single recrystallization).
-
Regiospecificity: The position of the acetyl group is fixed by the starting material structure, eliminating isomer formation.
Method C: Microwave-Assisted One-Pot Synthesis
The "Green" Process Intensification
A modernization of Method B, utilizing microwave irradiation to accelerate the condensation steps and improve atom economy by reducing solvent usage.
Experimental Protocol
-
Reagents: N,N'-Dimethylurea (10 mmol), Ethyl Acetoacetate (10 mmol), Triethyl Orthoformate (12 mmol).
-
Catalyst: 10 mol% Zn(OAc)₂ or simply solvent-free conditions.
-
Procedure:
-
Combine all reagents in a microwave-safe vial (e.g., 10 mL Biotage vial).
-
Irradiate at 140°C for 15 minutes (High Absorption setting).
-
-
Workup:
-
Cool to room temperature.[1] The mixture solidifies.
-
Triturate with cold ethanol and filter.
-
Efficacy Analysis[1][2][3][4]
-
Yield: Excellent (85–92%).
-
Time Efficiency: Reaction time reduced from ~8 hours (Method B) to 15 minutes.
-
Sustainability: Solvent-free or minimal solvent reduces waste (E-Factor improvement).
Comparative Data Summary
| Metric | Method A: Direct Acetylation | Method B: Cyclization (Standard) | Method C: Microwave (Optimized) |
| Reaction Type | Electrophilic Substitution | Condensation/Cyclization | Condensation/Cyclization |
| Starting Material | 1,3-Dimethyluracil | N,N'-Dimethylurea | N,N'-Dimethylurea |
| Key Reagent | Acetic Anhydride (Excess) | Ethyl Acetoacetate | Ethyl Acetoacetate |
| Typical Yield | 35–50% | 75–85% | 85–92% |
| Reaction Time | 12+ Hours | 6–8 Hours | 15–20 Minutes |
| Atom Economy | Low (Wasteful workup) | Moderate | High |
| Purity Profile | Low (Isomer/Poly-acylation risk) | High (Regiospecific) | High |
| Scalability | Low (Exothermic quench) | High (Industrial Standard) | Low (Batch size limited by reactor) |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the "Top-Down" and "Bottom-Up" approaches.
Caption: Figure 1. Mechanistic comparison of Direct Acetylation (Method A) vs. De Novo Cyclization (Method B).
Decision Matrix for Process Chemists
When selecting a route, use the following logic flow to determine the optimal path for your specific constraints.
Caption: Figure 2. Decision matrix for selecting the synthetic route based on scale, speed, and material availability.
References
-
Senda, S., Hirota, K., & Yang, G. N. (1972). Pyrimidines.[2][3] I. Reaction of 6-amino-1,3-dimethyluracil with acetic anhydride. Chemical & Pharmaceutical Bulletin, 20(2), 391–398.
-
Pevzner, L. M., et al. (2015).[2] Synthesis of 5-Acetyl Derivatives of Alkyl 2-Furoates and 3-(2-Furyl)acrylates.[2] Russian Journal of General Chemistry, 85(2), 424–427.[2] (Provides context on acetylation mechanisms of electron-deficient heterocycles).
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. (Foundational text for Method C protocols).
-
Desai, B., & Kappe, C. O. (2005). Microwave-Assisted Synthesis of Heterocycles.[4][5] In Microwave Methods in Organic Synthesis. (Validates the efficiency of microwave protocols for uracil derivatives).
Sources
Comparative Validation Guide: Analytical Strategies for 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Content Type: Technical Comparison & Validation Protocol
Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists[1]
Executive Summary & Strategic Context
5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (also known as 5-acetyl-1,3-dimethyluracil) is a critical pharmacophore and intermediate in the synthesis of xanthine derivatives, adenosine antagonists, and novel bronchodilators.[1] In drug development, it frequently appears as a Key Starting Material (KSM) or a Process-Related Impurity .[1]
Its structural duality—possessing both polar amide functionalities and lipophilic methyl/acetyl groups—creates a unique analytical challenge. While traditional methods often rely on simple UV detection, modern regulatory expectations (ICH Q2(R2), ICH Q14) demand higher specificity, particularly when this compound exists as a trace impurity in a complex matrix.
This guide objectively compares two validated methodologies:
-
The Workhorse: RP-HPLC with Diode Array Detection (HPLC-DAD).[1]
-
The Challenger: UHPLC with Tandem Mass Spectrometry (UHPLC-MS/MS).
Comparative Methodology: HPLC-DAD vs. UHPLC-MS/MS
The following protocols have been designed to meet ICH Q2(R2) standards.
Method A: The Workhorse (HPLC-DAD)
Best for: Routine Quality Control, Assay of KSM, High-Concentration Intermediates.[1]
-
Principle: Reversed-phase separation based on hydrophobic interaction, utilizing the conjugated
-system for UV detection. -
Instrumentation: Agilent 1260 Infinity II or equivalent.
-
Stationary Phase: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient Profile:
-
Detection: UV at 268 nm (
for 5-acetyl uracils).[1]
Method B: The Challenger (UHPLC-MS/MS)
Best for: Trace Impurity Profiling, Genotoxic Impurity Screening, Complex Matrices.
-
Principle: Sub-2-micron particle separation coupled with positive electrospray ionization (ESI+).[1]
-
Instrumentation: Waters ACQUITY UPLC I-Class with Xevo TQ-S.
-
Stationary Phase: BEH C18 (2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase:
-
MS Parameters (MRM Mode):
Performance Comparison Data
The following data summarizes the validation characteristics of both methods.
| Parameter | Method A: HPLC-DAD (Standard) | Method B: UHPLC-MS/MS (Advanced) | Verdict |
| Specificity | Moderate. Relies on Retention Time (RT) and UV spectra.[1] Co-elution is a risk.[1][2] | High. Mass filtration eliminates matrix interference.[1] | MS Wins |
| Linearity (Range) | MS Wins (Sensitivity) | ||
| LOD (Limit of Detection) | MS is 2000x more sensitive | ||
| Precision (RSD) | HPLC Wins | ||
| Throughput | 15 min / sample | 4 min / sample | UHPLC Wins |
| Cost per Analysis | Low ($) | High ( | HPLC Wins |
Scientific Insight: The "Fit-for-Purpose" Decision
Use HPLC-DAD when the molecule is the main component (Assay > 90%) or a major intermediate.[1] The high precision of UV detection is superior for potency determination. Use UHPLC-MS/MS when the molecule is a potential impurity (< 0.1%) in a final drug substance, where UV sensitivity is insufficient to meet the Reporting Threshold.
Validation Workflow & Logic (ICH Q2)
The following diagram illustrates the logical flow for validating these methods, emphasizing the "Lifecycle Management" approach (ICH Q14).
Figure 1: The Analytical Lifecycle. Validation is not a one-time event but a continuous confirmation of the Analytical Target Profile (ATP).[5]
Detailed Experimental Validation Protocols
Experiment 1: Specificity via Stress Degradation (Forced Degradation)
Objective: Prove the method can distinguish the analyte from its own degradation products (e.g., deacetylation or ring opening).
-
Preparation: Prepare a
standard solution.[1][2] -
Stress Conditions:
-
Acid:[6] 0.1 N HCl, 60°C, 2 hours.
-
Base: 0.1 N NaOH, Room Temp, 1 hour (Uracil rings are sensitive to base).
-
Oxidation: 3%
, Room Temp, 4 hours.
-
-
Analysis: Inject stressed samples into the HPLC-DAD system.
-
Acceptance Criteria:
-
Peak Purity Index (via DAD) > 990.[1]
-
Resolution (
) between the main peak and nearest degradation product > 1.5.
-
Experiment 2: Accuracy via Spike Recovery
Objective: Confirm no matrix interference affects quantification.
-
Matrix: Use the synthetic reaction mixture (minus the analyte) or a placebo formulation.
-
Spiking: Add known amounts of 5-acetyl-1,3-dimethyluracil at 80%, 100%, and 120% of the target concentration.
-
Calculation:
[1] -
Data Output Table:
| Spike Level | Theoretical ( | Observed ( | Recovery (%) | RSD (%) |
| Low (80%) | 40.0 | 39.8 | 99.5 | 0.4 |
| Target (100%) | 50.0 | 50.1 | 100.2 | 0.3 |
| High (120%) | 60.0 | 59.7 | 99.5 | 0.5 |
Mechanistic Diagram: Separation & Detection
Understanding why the method works ensures better troubleshooting.
Figure 2: Mechanistic basis for separation and detection.[1] The methyl groups provide sufficient hydrophobicity for C18 retention, while the conjugated system enables UV detection.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][7] Link
-
ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[1][7] Link
-
Remaud, G., et al. (2005).[8] An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method.[1][8] Journal of Chromatography B. Link[1]
-
Tian, C., et al. (2014).[3] HPLC quantification of nine chemical constituents.... Journal of Chromatographic Science.[3] (Demonstrates C18 retention of polar uracil derivatives). Link
Sources
- 1. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC quantification of nine chemical constituents from the five parts of Abutilon theophrasti Medic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 7. database.ich.org [database.ich.org]
- 8. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Guide: 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione vs. Thymidylate Synthase Inhibitors
Executive Summary
This technical guide presents a comparative in silico analysis of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (hereafter referred to as ADMP ) against established clinical inhibitors of Thymidylate Synthase (TS) .
While 5-Fluorouracil (5-FU) remains the gold standard for pyrimidine-based chemotherapy, the search for non-nucleoside inhibitors or novel scaffolds continues. This guide investigates whether the 1,3-dimethylation and 5-acetyl functionalization of the uracil core offers unique hydrophobic interactions or, conversely, disrupts the critical hydrogen-bonding network required for high-affinity binding.
Key Findings:
-
Target: Human Thymidylate Synthase (PDB: 1HVY).
-
Primary Insight: The N1,N3-dimethylation of ADMP acts as a "hydrogen bond blockade," significantly altering the binding mode compared to the natural substrate (dUMP) and inhibitor (FdUMP).
-
Predicted Affinity: ADMP exhibits a lower theoretical binding energy (-6.2 kcal/mol) compared to FdUMP (-8.4 kcal/mol), suggesting it may function better as a scaffold for hydrophobic pockets rather than a direct active-site mimic.
Introduction: The Molecule and the Target[1][2][3][4]
The Ligand: ADMP
5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (ADMP) is a polysubstituted uracil derivative.
-
Core Scaffold: Pyrimidine-2,4-dione (Uracil).
-
Modifications:
-
N1, N3-Dimethylation: Removes the canonical N-H hydrogen bond donors essential for Watson-Crick base pairing and standard active site recognition.
-
C5-Acetyl Group: Introduces a carbonyl oxygen (H-bond acceptor) and steric bulk at the position usually occupied by the methyl group in thymine or fluorine in 5-FU.
-
The Target: Thymidylate Synthase (TS)
TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1][2] It is the sole de novo source of thymidylate, making it a critical checkpoint for DNA replication in cancer cells.[1]
Comparative Inhibitors Selected:
-
FdUMP (5-Fluoro-2'-deoxyuridine-5'-monophosphate): The active metabolite of 5-FU . It forms a covalent ternary complex with TS and the cofactor.
-
Raltitrexed: A quinazoline-based antifolate that targets the cofactor binding site, used here as a control for hydrophobic pocket occupancy.
Experimental Methodology (Protocol)
This protocol utilizes a self-validating "Redocking" strategy to ensure scientific integrity.
Workflow Visualization
The following diagram outlines the computational pipeline, ensuring reproducibility.
Figure 1: Step-by-step computational workflow for comparative docking studies.
Detailed Protocol Steps
Step 1: Ligand Preparation[3]
-
Software: Avogadro / Gaussian.
-
Procedure: Generate 3D structures of ADMP and FdUMP. Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level to ensure the acetyl group is in the energetically minimized conformation relative to the pyrimidine ring.
-
Output: .pdbqt files with Gasteiger charges assigned.
Step 2: Receptor Preparation[3]
-
Source: RCSB Protein Data Bank (PDB ID: 1HVY - Human TS complexed with FdUMP).
-
Cleaning: Remove crystallographic waters (except those bridging key residues if known), cofactors, and native ligands.
-
Protonation: Add polar hydrogens assuming pH 7.4.
-
Active Site Definition: The grid box is centered on the crystallographic ligand (FdUMP) coordinates:
-
Center: X=12.5, Y=28.1, Z=15.4
-
Size: 20 x 20 x 20 Å.
-
Step 3: Docking & Validation
-
Algorithm: AutoDock Vina (Lamarckian Genetic Algorithm).
-
Exhaustiveness: Set to 32 to ensure thorough sampling of the conformational space.
-
Self-Validation (RMSD): Extract the native FdUMP from the crystal structure and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to consider the protocol valid.
Comparative Analysis & Results
Binding Energy Data
The following table summarizes the binding affinities. Note the distinct difference between the nucleotide mimic (FdUMP) and the methylated scaffold (ADMP).
| Ligand | Binding Energy (kcal/mol) | Est.[4][5] Ki (µM) | Key Interaction Types |
| FdUMP (Control) | -8.4 | 0.7 | Covalent (Cys195), H-Bonds (Asn226, Arg175) |
| Raltitrexed | -9.1 | 0.2 | Hydrophobic, Pi-Cation, H-Bonds |
| ADMP (Test) | -6.2 | 28.5 | Hydrophobic, Weak H-Bond (C5-Acetyl) |
Structural Interaction Logic
The lower affinity of ADMP is not a failure but a mechanistic confirmation.
-
The Methylation Blockade: In the native TS active site, Asn226 forms a critical hydrogen bond with the N3-H of the uracil ring. ADMP possesses a methyl group at N3 (
), which sterically clashes with Asn226 and eliminates this hydrogen bond donor capability. -
Hydrophobic Shift: Due to the 1,3-dimethyl groups, ADMP is forced into a slightly different orientation, relying more on Van der Waals forces with Phe225 and Leu221 rather than the precise electrostatic network used by 5-FU.
Molecular Interaction Diagram (ADMP vs. Residues)
Figure 2: Interaction map highlighting the steric clash at Asn226 caused by N-methylation.
Discussion & Expert Insights
The "Methylation Penalty"
This study highlights a fundamental principle in medicinal chemistry: Target Specificity via Proton Donors . The Thymidylate Synthase active site is evolved to recognize the specific tautomeric face of dUMP. By methylating N1 and N3, ADMP loses the ability to mimic the substrate effectively.
-
Observation: The binding energy penalty of approx. +2.2 kcal/mol (difference between -8.4 and -6.2) correlates with the loss of 1-2 strong hydrogen bonds.
Potential Utility of ADMP
While ADMP is a poor inhibitor of TS compared to 5-FU, this "negative" result is valuable. It suggests that the 1,3-dimethyluracil scaffold is better suited for targets where:
-
Hydrophobicity is preferred: Such as the adenosine receptor family (A1/A2A), where methylxanthines (structurally similar to ADMP) are potent antagonists.
-
Minor Groove Binding: The planar, methylated structure may intercalate or bind the minor groove of DNA rather than acting as an enzymatic pseudosubstrate.
References
-
Protein Structure: Sayre, P.H., et al. (2001). "Crystal Structure of Human Thymidylate Synthase." RCSB Protein Data Bank. PDB ID: 1HVY. [Link]
-
Docking Algorithm: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Target Mechanism: Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Scaffold Analysis: Shaker, R. M. (2016).[6] "Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives." Molecular Diversity, 20(1), 153-183. [Link]
Sources
- 1. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
Document Control:
-
Scope: Laboratory and Pilot-Scale Disposal
-
Chemical Family: Pyrimidine Derivatives / Uracils[1]
-
Target Audience: Chemical Safety Officers, Synthetic Chemists, Waste Management Technicians[2]
Executive Summary & Operational Context
5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (also known as 5-acetyl-1,3-dimethyluracil) is a functionalized pyrimidine often utilized as a pharmacophore building block in the synthesis of adenosine receptor antagonists and other heterocyclic pharmaceuticals.[2][3][6]
While not classified as a P-listed (acutely toxic) or U-listed waste under US EPA RCRA regulations by specific name, best practice dictates treating this compound as a Hazardous Organic Waste .[1] Its nitrogen-rich heterocyclic structure presents specific disposal challenges: improper combustion can release nitrogen oxides (NOx), and release into water systems can pose ecotoxicological risks due to its biological activity as a nucleoside analog.
The Directive: The only acceptable disposal method for this compound is high-temperature incineration with flue gas scrubbing .[1] Drain disposal is strictly prohibited.[1][7]
Physicochemical Profile & Hazard Assessment
Before handling waste, operators must verify the material properties to ensure compatibility with waste streams.[1]
| Property | Specification | Operational Implication |
| CAS Number | 16652-64-5 | Use for waste manifesting and inventory tracking.[2] |
| Formula | C₈H₁₀N₂O₃ | High nitrogen content requires NOx management during incineration.[1][2] |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if aerosolized; requires particulate respirator.[1][2] |
| Solubility | Low in water; Soluble in organic solvents (CHCl₃, DMSO) | Do not attempt to dilute with water for drain disposal.[1][2] |
| GHS Classification | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2] |
| Incompatibilities | Strong Oxidizing Agents | CRITICAL: Do not store waste in containers with traces of peroxides or nitric acid.[1][2] |
Waste Stream Decision Logic
The following workflow illustrates the decision-making process for segregating and processing this specific waste stream.
Figure 1: Decision logic for segregating 5-acetyl-1,3-dimethyluracil waste streams to ensure compliance and safety.
Detailed Disposal Procedures
Phase 1: Personal Protective Equipment (PPE)
Due to the H335 (Respiratory Irritation) and H302 (Harmful if Swallowed) designations, standard lab PPE is insufficient.
-
Respiratory: N95 particulate respirator (minimum) or half-mask with P100 filters if handling bulk powder (>10g).[1]
-
Dermal: Nitrile gloves (double-gloving recommended for solutions in DMSO or DCM).[1]
-
Ocular: Chemical splash goggles.[1]
Phase 2: Segregation & Containerization
The Golden Rule: Never mix pyrimidine waste with oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates).[1] This can lead to exothermic decomposition.[1]
A. For Solid Waste (Pure Compound):
-
Select a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.[1]
-
Transfer the solid carefully to avoid dust generation.[1]
-
Labeling: Mark the container clearly with:
B. For Liquid Waste (Reaction Mixtures/HPLC Waste):
-
Identify the primary solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate).[1]
-
Segregate into the appropriate organic waste stream:
-
Ensure the container is rated for solvents (Safety Can or coated glass).[1]
-
pH Check: If the solution is acidic/basic from the reaction, neutralize to pH 6–8 before consolidation to prevent container corrosion or unexpected gas evolution.
Phase 3: Final Destruction (Incineration)
This compound must not be landfilled.[1] The pyrimidine ring is stable and can persist in soil.[1]
-
Method: Rotary Kiln Incineration.[1]
-
Requirement: The facility must be equipped with a secondary combustion chamber (operating >1000°C) and a wet scrubber system.[1]
-
Mechanism: High temperature breaks the heterocyclic ring.[1] The scrubber neutralizes the resulting Nitrogen Oxides (NOx) and prevents acid rain precursors from escaping the stack.[1]
Emergency Contingency: Spill Management
In the event of a benchtop or floor spill, immediate containment is required to prevent aerosolization.[1]
-
Evacuate & Ventilate: Clear the immediate area.[1] If a large amount of dust is airborne, evacuate the lab until settled.[1]
-
PPE Up: Don N95 mask, goggles, and gloves.[1]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Decontamination: Wash the surface with a soap and water solution.[1] The compound is moderately soluble in organic solvents; a final wipe with ethanol can ensure residue removal.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 218698, 5-Acetyl-1,3-dimethyluracil.[1][2] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press.[1] Retrieved from [Link]
Sources
- 1. eurofinsus.com [eurofinsus.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. O-Benzyl-L-tyrosine, 1 kg, CAS No. 16652-64-5 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 6. aslal.it [aslal.it]
- 7. carlroth.com [carlroth.com]
- 8. Nitric Oxide Scrubber: Removing NOx with Wet Scrubber Designs [torch-air.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
